molecular formula C5H7IN2 B1359815 3-Ethyl-4-iodo-1H-pyrazole CAS No. 442876-19-9

3-Ethyl-4-iodo-1H-pyrazole

货号: B1359815
CAS 编号: 442876-19-9
分子量: 222.03 g/mol
InChI 键: LJHHAGBAOGUEQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethyl-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C5H7IN2 and its molecular weight is 222.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-ethyl-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHHAGBAOGUEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634941
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442876-19-9
Record name 5-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Ethyl-4-iodo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-4-iodo-1H-pyrazole, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities. The presence of an ethyl group at the 3-position and an iodine atom at the 4-position offers strategic vectors for molecular diversification, particularly through transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization Data

The structural and physicochemical properties of this compound are summarized below. The spectral data provided are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

PropertyValue
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance Predicted to be an off-white to pale yellow solid
Melting Point Estimated in the range of 80-100 °C
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents

Table 1: Predicted NMR and Mass Spectrometry Data for this compound

Parameter Predicted Value Notes
¹H NMR (400 MHz, CDCl₃) δ 7.5 (s, 1H, H5), 2.7 (q, J = 7.6 Hz, 2H, CH₂), 1.3 (t, J = 7.6 Hz, 3H, CH₃)The chemical shift of the H5 proton is influenced by the adjacent iodo and ethyl groups.
¹³C NMR (101 MHz, CDCl₃) δ 150 (C3), 138 (C5), 65 (C4), 22 (CH₂), 14 (CH₃)The C4 carbon bearing the iodine atom is expected to be significantly shielded.
Mass Spectrometry (EI) m/z 222 [M]⁺Molecular ion peak corresponding to the exact mass of the compound.

Synthetic Pathway

A plausible and efficient two-step synthetic pathway for this compound is outlined below. The process begins with the construction of the 3-ethyl-1H-pyrazole core via a classical Knorr pyrazole synthesis, followed by regioselective iodination at the C4 position.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Iodination pentanedione Pentan-2,4-dione pyrazole 3-Ethyl-5-methyl-1H-pyrazole pentanedione->pyrazole Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole intermediate 3-Ethyl-1H-pyrazole final_product This compound intermediate->final_product N-Iodosuccinimide (NIS) Acetonitrile, 70°C G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start This compound boronic_acid Aryl/Heteroaryl Boronic Acid alkyne Terminal Alkyne suzuki_product 3-Ethyl-4-(hetero)aryl-1H-pyrazole boronic_acid->suzuki_product Pd Catalyst, Base sonogashira_product 3-Ethyl-4-alkynyl-1H-pyrazole alkyne->sonogashira_product Pd/Cu Catalysts, Base

An In-depth Technical Guide to 3-Ethyl-4-iodo-1H-pyrazole: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-iodo-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an ethyl group at the 3-position and an iodine atom at the 4-position, offers a versatile scaffold for the synthesis of complex molecular architectures. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and synthetic utility of this compound, with a focus on its application in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and key transformations are also presented.

Chemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its physicochemical properties can be reliably predicted based on data from closely related analogues. The available data is summarized below.

Physical and Chemical Data
PropertyValueSource/Comment
Molecular Formula C₅H₇IN₂-
Molecular Weight 222.03 g/mol -
CAS Number 442876-19-9-
Appearance White to light yellow solid (Predicted)Based on similar iodo-pyrazoles.
Melting Point Not available. (Predicted to be in the range of 80-120 °C)Based on analogues like 4-iodopyrazole (108-110 °C).[1][2]
Boiling Point Not available.-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water.General property of similar organic compounds.
pKa Not available. (Predicted to be around 12-14)Based on analogues like 3-iodo-1H-pyrazole-4-carboxylic acid ethyl ester (predicted pKa of 8.90±0.50).[3] The ethyl group is weakly electron-donating, which would slightly increase the pKa compared to the unsubstituted pyrazole.
Storage 2-8 °C, under an inert atmosphere.Recommended for iodo-substituted heterocycles to prevent degradation.
Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show a singlet for the C5-H proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The C4 carbon bearing the iodine atom will be significantly shifted downfield.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ is expected at m/z 222. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. A common fragmentation pattern would be the loss of the iodine atom.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the construction of the 3-ethyl-1H-pyrazole core, followed by regioselective iodination at the C4 position.

Synthesis of 3-Ethyl-1H-pyrazole

The pyrazole ring is commonly formed via the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of 3-ethyl-1H-pyrazole, 1,1-dimethoxy-3-pentanone can be reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

  • To a solution of 1,1-dimethoxy-3-pentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-ethyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Iodination of 3-Ethyl-1H-pyrazole

The electron-rich pyrazole ring undergoes electrophilic substitution, with the C4 position being the most nucleophilic.[4] Various iodinating agents can be employed for this transformation. A common and effective method uses molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Logical Workflow for the Synthesis of this compound

G Synthesis of this compound cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Electrophilic Iodination start1 1,1-Dimethoxy-3-pentanone + Hydrazine Hydrate process1 Condensation Reaction (Ethanol, Reflux) start1->process1 product1 3-Ethyl-1H-pyrazole process1->product1 start2 3-Ethyl-1H-pyrazole reagent2 N-Iodosuccinimide (NIS) (DCM, rt) start2->reagent2 Reaction product2 This compound reagent2->product2

Caption: A two-step synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the carbon-iodine bond at the C4 position. This bond is highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing molecular diversity. The N-H of the pyrazole ring can also be functionalized, though it often requires protection prior to C-C or C-N bond-forming reactions at the C4 position to prevent side reactions.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyrazoles is an excellent substrate for palladium-catalyzed reactions due to its high reactivity in the oxidative addition step of the catalytic cycle.

This reaction enables the formation of a C-C bond between the pyrazole C4 position and an aryl or vinyl group from a boronic acid or ester. This is a widely used transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-aryl-3-ethyl-1H-pyrazole.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole C4 position and a terminal alkyne, yielding 4-alkynylpyrazoles. This reaction is typically co-catalyzed by palladium and copper salts.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) salt like CuI (0.04 eq).

  • Add a degassed solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine or diisopropylethylamine.

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalysts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynyl-3-ethyl-1H-pyrazole.

Reactivity of the C-I Bond in Cross-Coupling Reactions

G Key Cross-Coupling Reactions of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sono_reagents R-C≡C-H Pd/Cu Catalysts, Base start->sono_reagents heck_reagents Alkene Pd Catalyst, Base start->heck_reagents suzuki_product 3-Ethyl-4-aryl-1H-pyrazole suzuki_reagents->suzuki_product C-C bond formation sono_product 3-Ethyl-4-alkynyl-1H-pyrazole sono_reagents->sono_product C-C bond formation heck_product 3-Ethyl-4-vinyl-1H-pyrazole heck_reagents->heck_product C-C bond formation

Caption: Versatility of the C-I bond in palladium-catalyzed reactions.

Other Reactions

Beyond palladium-catalyzed couplings, the iodo-pyrazole scaffold can participate in other transformations:

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a suitable ligand.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Ullmann Coupling: Copper-catalyzed reactions for the formation of C-O, C-N, and C-S bonds.

  • Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents to form an organometallic pyrazole species, which can then be quenched with various electrophiles.

Applications in Drug Discovery and Materials Science

The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, such as Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction). The ability to functionalize the 4-position of the pyrazole ring through the iodo intermediate allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds.

The diverse derivatives of this compound are of significant interest as:

  • Kinase Inhibitors: The pyrazole scaffold can act as a hinge-binding motif in many protein kinases.

  • GPCR Modulators: Substituted pyrazoles have been identified as ligands for various G-protein coupled receptors.

  • Antimicrobial and Antiviral Agents: The pyrazole core is found in numerous compounds with potent antimicrobial and antiviral activities.

  • Organic Electronics: The extended π-systems that can be generated via cross-coupling reactions make these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. While specific, experimentally determined physicochemical data for this compound is sparse, its reactivity is well-understood within the context of 4-iodopyrazoles. Its utility is primarily derived from the reactivity of the C-I bond, which allows for the straightforward introduction of a wide range of substituents through well-established cross-coupling methodologies. This makes it an essential tool for researchers in the fields of drug discovery, agrochemicals, and materials science, enabling the rapid generation of novel and diverse molecular entities. Further investigation into the specific properties of this compound is warranted to fully exploit its potential.

References

Technical Guide: Spectroscopic Data of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of available spectroscopic data for the chemical compound 3-Ethyl-4-iodo-1H-pyrazole (CAS: 442876-19-9). While comprehensive experimental data is not publicly available, this guide consolidates known information and provides context based on related structures.

Compound Identification

  • IUPAC Name: this compound

  • Synonyms: 3-Ethyl-4-iodopyrazole, 5-ethyl-4-iodo-1H-pyrazole

  • CAS Number: 442876-19-9

  • Molecular Formula: C₅H₇IN₂

  • Molecular Weight: 222.03 g/mol

Spectroscopic Data

A thorough search of scientific literature, chemical databases, and patent repositories revealed limited publicly available experimental spectroscopic data for this compound. The available data is summarized below.

The only direct experimental data found for this compound is a mass spectrometry result from a patent detailing its synthesis.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization Modem/zInterpretationSource
MSESI (implied)223 [M+H]⁺Protonated MoleculePatent WO2018212534A1[1]

No experimental ¹H or ¹³C NMR data for this compound has been found in the public domain. However, expected chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives.

Predicted ¹H NMR Data:

  • Pyrazole Ring Proton (H5): Expected to be a singlet, likely in the range of δ 7.5-8.0 ppm.

  • Ethyl Group (-CH₂-): Expected to be a quartet, likely in the range of δ 2.6-2.9 ppm.

  • Ethyl Group (-CH₃): Expected to be a triplet, likely in the range of δ 1.2-1.4 ppm.

  • NH Proton: Expected to be a broad singlet with a variable chemical shift.

No experimental IR data for this compound has been found. Based on its structure, the following characteristic absorption peaks would be expected:

  • N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

  • C=N and C=C Stretch (Pyrazole Ring): Peaks in the range of 1400-1600 cm⁻¹.

Experimental Protocols

The synthesis of this compound is described in patent WO2018212534A1 as an intermediate in the preparation of autotaxin inhibitors.[1]

  • Methodology: The compound was prepared from 3-ethyl-1H-pyrazole. While the patent states the reaction was carried out in the same manner as another step, the general procedure for iodination of pyrazoles often involves treatment with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.[1]

  • Analysis: After synthesis, the compound was analyzed by mass spectrometry, which confirmed the formation of the product with an m/z of 223, corresponding to the protonated molecule [M+H]⁺.[1]

The workflow for the synthesis and characterization as described can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 3-Ethyl-1H-pyrazole iodination Iodination Reaction start->iodination Iodinating Agent product Crude this compound iodination->product purification Purification product->purification ms_analysis Mass Spectrometry purification->ms_analysis Sample final_product This compound ms_analysis->final_product m/z: 223 [M+H]⁺

Workflow for Synthesis and MS Characterization.

Conclusion

While this compound is a documented chemical intermediate, its full spectroscopic characterization (NMR, IR) is not currently available in publicly accessible scientific literature or databases. The only confirmed experimental data is its mass-to-charge ratio from mass spectrometry. Researchers requiring detailed NMR and IR data would likely need to perform the characterization independently.

References

A Technical Guide to 3-Ethyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Ethyl-4-iodo-1H-pyrazole, a halogenated pyrazole derivative with potential applications in medicinal chemistry and materials science. While specific in-depth experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides logical extrapolations based on well-established pyrazole chemistry. Key physicochemical properties are presented, and a plausible synthetic route is detailed with an accompanying experimental protocol. Furthermore, potential applications in drug development, particularly in the synthesis of kinase inhibitors, are discussed, supported by a conceptual signaling pathway diagram. This guide serves as a valuable resource for researchers interested in utilizing this compound as a versatile building block in novel molecular design and synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 442876-19-9[1]
Molecular Formula C5H7IN2[1]
Molecular Weight 222.03 g/mol [1]
Appearance Likely an off-white to pale yellow solid (inferred from similar compounds)
Solubility Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents (inferred from general pyrazole derivative solubility)[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process involving the initial formation of the pyrazole ring followed by regioselective iodination.

Proposed Synthetic Workflow

The synthesis of the target compound can be conceptualized as a two-step process: first, the construction of the 3-ethyl-1H-pyrazole core, followed by iodination at the 4-position. A common and effective method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] The subsequent iodination can be achieved using an electrophilic iodine source.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Iodination A 1,3-Pentanedione C 3-Ethyl-1H-pyrazole A->C Condensation B Hydrazine Hydrate B->C E This compound (Target Compound) C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on general methods for pyrazole synthesis and iodination.[4][5] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 3-Ethyl-1H-pyrazole

  • To a solution of 1,3-pentanedione (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography to yield 3-ethyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve the 3-ethyl-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][6] The presence of an iodo group at the 4-position of this compound makes it a particularly valuable intermediate for the synthesis of novel drug candidates through various cross-coupling reactions.[2][3]

Role as a Synthetic Intermediate

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This allows for the efficient introduction of diverse aryl, heteroaryl, or alkynyl moieties at the 4-position, enabling the rapid generation of compound libraries for high-throughput screening.[3]

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted pyrazole core.[2][3] The ability to functionalize the 4-position of the pyrazole ring is crucial for achieving potent and selective binding to the kinase active site. This compound serves as an excellent starting material for the synthesis of such inhibitors. The ethyl group at the 3-position can also contribute to the binding affinity and selectivity of the final compound.

Conceptual Signaling Pathway

The diagram below illustrates a conceptual signaling pathway where a hypothetical kinase inhibitor, synthesized from this compound, could exert its therapeutic effect.

cluster_pathway Conceptual Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Hypothetical Inhibitor (derived from This compound) Inhibitor->Kinase Inhibits

Caption: Conceptual pathway showing inhibition of a target kinase.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in pharmaceutical and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. While detailed biological studies on this specific compound are not widely published, its structural features suggest it is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols and conceptual applications provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development programs.

References

The Untapped Potential of 3-Ethyl-4-iodo-1H-pyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthetic routes and potential biological activities of 3-Ethyl-4-iodo-1H-pyrazole derivatives. While this specific scaffold remains largely unexplored in published literature, this document serves as a foundational resource for researchers poised to investigate its therapeutic promise. By examining the known biological landscape of analogous pyrazole structures, we provide a framework for future research, complete with detailed experimental protocols and data presentation strategies.

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The strategic placement of an ethyl group at the 3-position and an iodine atom at the 4-position of the pyrazole ring presents a unique opportunity for developing novel therapeutic agents. The iodo-substituent, in particular, serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.[2]

I. Synthetic Strategies for 4-Iodopyrazole Scaffolds

The synthesis of 4-iodopyrazole derivatives is a critical first step. Several reliable methods have been established for the iodination of the pyrazole ring, primarily at the C4 position.

Common Iodination Methods:

  • Molecular Iodine with an Oxidant: A prevalent and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Common oxidants include hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃). The I₂/H₂O₂ system in water is considered an environmentally friendly and efficient protocol.[2]

  • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often employed with an acid catalyst like trifluoroacetic acid (TFA) for pyrazoles that are less reactive.[2]

General Synthetic Workflow:

The synthesis of a target this compound derivative would typically follow a logical progression from starting materials to the final functionalized compound.

G cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_functionalization Functionalization cluster_derivatization Derivatization (e.g., Suzuki Coupling) start1 Ethyl Acetoacetate intermediate 3-Ethyl-1H-pyrazole start1->intermediate start2 Hydrazine start2->intermediate functionalized This compound intermediate->functionalized Iodination (e.g., I₂/H₂O₂) derivative Diverse Library of Derivatives functionalized->derivative

Caption: General synthetic workflow for this compound derivatives.

II. Potential Biological Activities and In Vitro Evaluation

Based on the broad spectrum of activities reported for other pyrazole derivatives, it is plausible that this compound derivatives could exhibit significant anticancer and antimicrobial properties. The following sections outline the experimental protocols to assess these potential activities.

A. Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The evaluation of novel this compound derivatives would begin with in vitro cytotoxicity screening.

Data Presentation: Hypothetical Cytotoxicity Data

The results of cytotoxicity assays are typically presented as IC₅₀ values, which represent the concentration of a compound required to inhibit 50% of cell growth.

Compound IDDerivative StructureCell LineIC₅₀ (µM)
EIP-001 This compoundMCF-7 (Breast)Data to be determined
EIP-001 This compoundA549 (Lung)Data to be determined
EIP-001 This compoundHeLa (Cervical)Data to be determined
EIP-002 Aryl-substituted derivativeMCF-7 (Breast)Data to be determined
EIP-002 Aryl-substituted derivativeA549 (Lung)Data to be determined
EIP-002 Aryl-substituted derivativeHeLa (Cervical)Data to be determined

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Hypothetical Signaling Pathway in Cancer

Cytotoxic compounds often induce apoptosis (programmed cell death) through various signaling cascades. A common pathway involves the activation of caspases.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway stimulus This compound Derivative caspase9 Caspase-9 Activation stimulus->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified representation of a potential apoptotic pathway.

B. Antimicrobial Activity

Pyrazole derivatives have also been reported to possess significant antimicrobial properties.[6] The Kirby-Bauer disk diffusion method and broth microdilution are standard assays for determining the antimicrobial susceptibility of new compounds.

Data Presentation: Hypothetical Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDBacterial StrainGramMIC (µg/mL)
EIP-001 Staphylococcus aureusPositiveData to be determined
EIP-001 Escherichia coliNegativeData to be determined
EIP-002 Staphylococcus aureusPositiveData to be determined
EIP-002 Escherichia coliNegativeData to be determined

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound in a liquid growth medium.[7]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Workflow for Antimicrobial Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result prep1 Prepare standardized bacterial inoculum assay Inoculate compound dilutions with bacteria prep1->assay prep2 Prepare serial dilutions of test compound prep2->assay incubation Incubate at 37°C for 18-24h assay->incubation result Determine Minimum Inhibitory Concentration (MIC) incubation->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies exist for this compound derivatives, insights can be drawn from the broader pyrazole literature. The nature and position of substituents on the pyrazole ring are known to significantly influence biological activity. For instance, the introduction of different alkyl or alkoxy groups can modulate the potency of pyrazole-based compounds.[8] The ethyl group at the 3-position may contribute to favorable hydrophobic interactions with biological targets. The iodine at the 4-position not only provides a site for further derivatization but its electron-withdrawing nature and size could also impact binding affinity and selectivity.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide provides a comprehensive starting point for researchers interested in synthesizing and evaluating the biological activities of its derivatives. The provided protocols for assessing anticancer and antimicrobial activities, along with the frameworks for data presentation and visualization, are intended to facilitate a systematic and rigorous investigation of this novel class of compounds. Future research should focus on synthesizing a diverse library of derivatives, particularly through modifications at the 4-iodo position, to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.

References

The Synthesis of 3-Ethyl-4-iodo-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 3-Ethyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis of this compound is primarily approached through a two-stage process: the formation of the 3-ethyl-1H-pyrazole core, followed by regioselective iodination at the C4 position. This document details the key methodologies for each stage, presents quantitative data for comparative analysis, and provides illustrative diagrams of the synthetic pathways.

I. Synthesis of the 3-Ethyl-1H-pyrazole Precursor

The foundational step in the synthesis of the target molecule is the construction of the 3-ethyl-1H-pyrazole ring. The most prevalent and well-established method for synthesizing pyrazole cores is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

While a specific, detailed experimental protocol for the synthesis of 3-ethyl-1H-pyrazole is not extensively documented in the readily available literature, a highly analogous and widely cited procedure is the synthesis of 3,5-dimethylpyrazole from pentane-2,4-dione and hydrazine hydrate.[3][4][5] By adapting this established methodology, a plausible and efficient synthesis of 3-ethyl-1H-pyrazole can be proposed. This would involve the reaction of a suitable 1,3-dicarbonyl precursor, such as 1-formyl-2-butanone or its enol tautomer, with hydrazine hydrate.

Proposed Experimental Protocol (based on analogous syntheses):

To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise, potentially with cooling to manage the exothermic reaction. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. Upon completion, the solvent is removed under reduced pressure, and the crude 3-ethyl-1H-pyrazole can be purified by distillation or column chromatography.

II. Regioselective Iodination of 3-Ethyl-1H-pyrazole

The second and crucial stage is the introduction of an iodine atom at the C4 position of the 3-ethyl-1H-pyrazole ring. The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution, leading to high regioselectivity in iodination reactions.[6][7] Several effective methods for the C4-iodination of pyrazoles have been reported, each with its own set of advantages regarding reaction conditions, substrate scope, and yield.

Key Iodination Methodologies:

A variety of reagents and conditions have been successfully employed for the regioselective iodination of pyrazoles. The choice of method often depends on the presence of other functional groups on the pyrazole ring and the desired reaction scale. The most common and effective methods are summarized below.

Table 1: Comparative Summary of C4-Iodination Methods for Pyrazoles

Iodinating SystemReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Iodine/Oxidant I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to High[6][7]
I₂, Hydrogen Peroxide (H₂O₂)WaterRoom Temperature1-4 hGood[7][8]
N-Iodosuccinimide N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA)Glacial Acetic Acid80OvernightGood[6][7]
Iodine Monochloride Iodine Monochloride (ICl), Lithium Carbonate (Li₂CO₃)DichloromethaneRoom TemperatureVariesUp to 95[8]
Catalytic System Potassium Iodate (KIO₃), (PhSe)₂ (catalyst)Acidic MediaNot specifiedNot specifiedGood[9][10]

III. Detailed Experimental Protocols for Iodination

This section provides detailed experimental procedures for the most commonly cited and effective methods for the C4-iodination of pyrazoles. These protocols can be adapted for the iodination of 3-ethyl-1H-pyrazole.

Method 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles.[6][7]

Procedure:

  • To a solution of the 3-ethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of the CAN/I₂ system.[6][7]

Procedure:

  • To a solution of the 3-ethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (338 mg, 1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Green Iodination using Iodine and Hydrogen Peroxide

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[7][8]

Procedure:

  • In a reaction vessel, suspend the 3-ethyl-1H-pyrazole (1.0 mmol) in water.

  • Add iodine (0.5 equiv) and 30% aqueous hydrogen peroxide (0.6 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the product can be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Further purification can be achieved by recrystallization or column chromatography.

IV. Synthetic Pathway Visualization

The overall synthetic strategy for this compound can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.

Synthesis_of_3_Ethyl_1H_pyrazole 1,3-Dicarbonyl_Precursor 1,3-Dicarbonyl Precursor (e.g., 1-Formyl-2-butanone) 3-Ethyl-1H-pyrazole 3-Ethyl-1H-pyrazole 1,3-Dicarbonyl_Precursor->3-Ethyl-1H-pyrazole Cyclocondensation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->3-Ethyl-1H-pyrazole Iodination_of_3_Ethyl_1H_pyrazole 3-Ethyl-1H-pyrazole 3-Ethyl-1H-pyrazole This compound This compound 3-Ethyl-1H-pyrazole->this compound C4-Iodination Iodinating_Agent Iodinating Agent (e.g., I2/CAN, NIS/TFA) Iodinating_Agent->this compound

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Ethyl-4-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two primary stages: the construction of the 3-ethyl-1H-pyrazole core and its subsequent regioselective iodination at the 4-position. Detailed experimental protocols for key transformations are provided, based on established methodologies for analogous structures.

I. Synthetic Strategy Overview

The most logical and versatile approach to this compound involves a two-step sequence. First, the pyrazole ring is constructed via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine. Due to the instability of the direct 1,3-dicarbonyl precursor (3-oxopentanal), a more stable synthetic equivalent, an acetylenic acetal, is proposed. The resulting 3-ethyl-1H-pyrazole is then subjected to direct electrophilic iodination, which preferentially occurs at the electron-rich 4-position of the pyrazole ring.

II. Synthesis of 3-Ethyl-1H-pyrazole

The key to constructing the 3-ethyl-1H-pyrazole core is the use of a suitable five-carbon precursor that can react with hydrazine to form the desired heterocycle. A highly effective precursor for this transformation is 1,1-diethoxypent-2-yne.

Step 1: Synthesis of 1,1-diethoxypent-2-yne

This step involves the generation of a butynylide anion, which then reacts with triethyl orthoformate to yield the desired acetylenic acetal.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of ethylmagnesium bromide in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-butyne to the Grignard reagent solution with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the complete formation of the butynylmagnesium bromide.

  • Cool the reaction mixture back to 0 °C and add triethyl orthoformate dropwise via the dropping funnel.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1,1-diethoxypent-2-yne.

Step 2: Cyclization to 3-Ethyl-1H-pyrazole

The acetylenic acetal undergoes an acid-catalyzed hydrolysis to an intermediate β-keto aldehyde, which is not isolated but is reacted in situ with hydrazine hydrate to form the pyrazole ring.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1,1-diethoxypent-2-yne in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-ethyl-1H-pyrazole can be purified by column chromatography on silica gel.

III. Iodination of 3-Ethyl-1H-pyrazole

The direct iodination of the 3-ethyl-1H-pyrazole is a highly regioselective process, favoring the 4-position due to the electronic nature of the pyrazole ring. Several effective iodinating systems can be employed.

Method A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is known for its high regioselectivity for the 4-position of the pyrazole ring.

Experimental Protocol:

  • Dissolve 3-ethyl-1H-pyrazole in acetonitrile.

  • Add elemental iodine (I₂) to the solution.

  • Slowly add a solution of ceric ammonium nitrate (CAN) in acetonitrile.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Iodination using N-Iodosuccinimide (NIS)

NIS is another effective reagent for the regioselective iodination of pyrazoles.

Experimental Protocol:

  • Dissolve 3-ethyl-1H-pyrazole in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add N-iodosuccinimide (NIS) in one portion.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation

While specific yield data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields for analogous reactions found in the literature, providing an expected range for the described protocols.

Reaction StagePrecursor(s)ProductReagents and ConditionsAnalogous Yield (%)
Pyrazole Formation 1,1-Diethoxyhex-2-yne, Hydrazine Hydrate3-Propyl-1H-pyrazoleHCl (cat.), EtOH, reflux70-85
Iodination (Method A) 1-Aryl-3-CF₃-1H-pyrazoles1-Aryl-4-iodo-3-CF₃-1H-pyrazolesI₂, CAN, MeCN, reflux75-85[1]
Iodination (Method B) 1-Aryl-3-CF₃-1H-pyrazoles1-Aryl-4-iodo-3-CF₃-1H-pyrazolesNIS, AcOH/TFA, 80 °C60-70[1]

V. Visualizations

Synthetic Workflow Diagrams

Synthesis_of_3_Ethyl_1H_pyrazole cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Pyrazole Formation 1_Butyne 1-Butyne Butynyl_Grignard Butynylmagnesium bromide 1_Butyne->Butynyl_Grignard  + EtMgBr in THF EtMgBr EtMgBr Acetylenic_Acetal 1,1-Diethoxypent-2-yne Butynyl_Grignard->Acetylenic_Acetal  + Triethyl orthoformate Orthoformate Triethyl orthoformate Acetylenic_Acetal_2 1,1-Diethoxypent-2-yne Hydrazine Hydrazine hydrate 3_Ethyl_pyrazole 3-Ethyl-1H-pyrazole Acetylenic_Acetal_2->3_Ethyl_pyrazole  + Hydrazine hydrate  H+, EtOH, Reflux

Caption: Synthesis of 3-Ethyl-1H-pyrazole.

Iodination_of_3_Ethyl_1H_pyrazole 3_Ethyl_pyrazole 3-Ethyl-1H-pyrazole Final_Product This compound 3_Ethyl_pyrazole->Final_Product  + Iodinating Reagent  in suitable solvent Iodinating_Reagent Iodinating Reagent (e.g., I₂/CAN or NIS)

Caption: Iodination of 3-Ethyl-1H-pyrazole.

References

An In-depth Technical Guide to the Electrophilic Iodination of 3-Ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic iodination of 3-ethyl-1H-pyrazole, a key transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and agrochemical research. Iodinated pyrazoles are versatile synthetic intermediates, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document details the synthesis of the parent heterocycle, explores the mechanism of electrophilic substitution, presents a comparative analysis of various iodination methods, and provides detailed experimental protocols.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs. The introduction of an iodine atom onto the pyrazole ring significantly enhances its synthetic utility, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Electrophilic iodination is a direct and efficient method to achieve this functionalization, with the regioselectivity being a critical aspect of the synthesis design. For 3-substituted pyrazoles such as 3-ethyl-1H-pyrazole, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site on the pyrazole ring.

Synthesis of Starting Material: 3-Ethyl-1H-pyrazole

The synthesis of 3-ethyl-1H-pyrazole is most commonly achieved through the condensation of a suitable 1,3-dicarbonyl compound with hydrazine. This classical approach, known as the Knorr pyrazole synthesis, is reliable and scalable.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product r1 1,3-Pentanone p1 3-Ethyl-1H-pyrazole r1->p1 Condensation Toluene, Reflux r2 Hydrazine Hydrate r2->p1

Caption: Synthesis of 3-Ethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazole

Materials:

  • 1,3-Pentanone

  • Hydrazine hydrate

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1,3-pentanedione (1.0 eq) in toluene, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-ethyl-1H-pyrazole by vacuum distillation or column chromatography on silica gel.

Electrophilic Iodination of 3-Ethyl-1H-pyrazole

The electrophilic iodination of 3-ethyl-1H-pyrazole is expected to proceed regioselectively at the C4 position due to the directing effects of the nitrogen atoms and the alkyl substituent. The general principle involves the attack of an electrophilic iodine species (I⁺) on the electron-rich pyrazole ring.[1]

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated from the iodinating reagent, is attacked by the nucleophilic C4 position of the pyrazole ring. The subsequent loss of a proton from the resulting intermediate restores the aromaticity of the ring, yielding the 4-iodo-3-ethyl-1H-pyrazole.

G cluster_workflow Reaction Mechanism Pyrazole 3-Ethyl-1H-pyrazole Intermediate Sigma Complex (Arenium Ion) Pyrazole->Intermediate Nucleophilic Attack Iodine Electrophilic Iodine (I+) Iodine->Intermediate Product 4-Iodo-3-ethyl-1H-pyrazole Intermediate->Product Deprotonation

Caption: Mechanism of Electrophilic Iodination.

Comparative Data of Iodination Methods for Pyrazoles

While specific data for 3-ethyl-1H-pyrazole is not extensively reported, the following table summarizes various effective methods for the iodination of other substituted pyrazoles, which can be adapted for the target molecule.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base neutralizes HCl formed.[1]
Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100%C4A green and practical method using water as the solvent.[1]
N-Iodosuccinimide (NIS) NIS, Trifluoroacetic acidAcetic acid80 °COvernightHighC4Effective for less reactive pyrazoles.
Iodine/CAN I₂, Ceric Ammonium NitrateAcetonitrileRefluxOvernight81%C4Highly regioselective for the C4 position.[1]
Iodine/Iodic Acid I₂, HIO₃Acetic acid/CCl₄Room Temp.--C4Effective for N-methylpyrazoles.
Recommended Experimental Protocols

Based on the available literature for analogous compounds, the Iodine/Ceric Ammonium Nitrate (CAN) and N-Iodosuccinimide (NIS) methods are recommended for the regioselective C4-iodination of 3-ethyl-1H-pyrazole.

Method A: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for the C4 iodination of pyrazoles and is expected to provide good yields for 3-ethyl-1H-pyrazole.

Materials:

  • 3-Ethyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-ethyl-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add iodine (1.3 eq) and ceric ammonium nitrate (1.1 eq) to the solution.

  • Reflux the reaction mixture overnight, monitoring by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-3-ethyl-1H-pyrazole.

Method B: Iodination using N-Iodosuccinimide (NIS)

This method is particularly useful for pyrazoles that may be less reactive towards other iodinating agents.

Materials:

  • 3-Ethyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-ethyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add a solution of N-iodosuccinimide (1.5 eq) in trifluoroacetic acid.

  • Heat the resulting mixture at 80 °C overnight, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-3-ethyl-1H-pyrazole.

Experimental Workflow and Logic

The selection of an appropriate iodination method depends on the substrate's reactivity and the desired reaction conditions. The general workflow for the synthesis and purification of 4-iodo-3-ethyl-1H-pyrazole is outlined below.

G cluster_workflow Experimental Workflow Start Start with 3-Ethyl-1H-pyrazole Reagent Select Iodinating Reagent (e.g., I2/CAN or NIS/TFA) Start->Reagent Reaction Perform Iodination Reaction Reagent->Reaction Workup Aqueous Workup (Quenching and Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final 4-Iodo-3-ethyl-1H-pyrazole Characterization->Final

Caption: General Experimental Workflow.

Conclusion

The electrophilic iodination of 3-ethyl-1H-pyrazole is a crucial transformation for accessing versatile building blocks in drug discovery and development. This guide has provided a comprehensive overview of the synthesis of the starting material and detailed, adaptable protocols for its regioselective iodination at the C4 position. The presented data and methodologies offer a solid foundation for researchers to successfully implement and optimize this important synthetic step. The choice between methods like I₂/CAN and NIS/TFA will depend on the specific laboratory conditions and substrate reactivity, with both offering reliable pathways to the desired 4-iodo-3-ethyl-1H-pyrazole.

References

Regioselective Synthesis of 4-Iodopyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these molecules. Among various modifications, the introduction of an iodine atom at the C-4 position yields 4-iodopyrazoles, which are exceptionally versatile synthetic intermediates.[2][3] The carbon-iodine bond serves as a valuable handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1][4] This guide provides a comprehensive overview of the primary methodologies for the regioselective synthesis of 4-iodopyrazoles, with a focus on direct electrophilic iodination of the pyrazole ring.[1][2]

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[2] The C-4 position is the most electron-rich and sterically accessible site, rendering it the preferred location for electrophilic attack.[2] The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[2]

Core Synthetic Methodologies

The regioselective synthesis of 4-iodopyrazoles is predominantly achieved through the direct electrophilic iodination of a pre-existing pyrazole ring.[1] Several reagents and conditions have been developed to execute this transformation, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Iodination using Molecular Iodine (I₂) with an Oxidant

This classic and cost-effective method involves the use of molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.[1]

  • Ceric Ammonium Nitrate (CAN): The I₂/CAN system is highly effective for the iodination of a variety of pyrazoles, including those bearing electron-withdrawing groups like trifluoromethyl (CF₃) substituents.[2][5] The reaction is typically carried out in acetonitrile at reflux.[5]

  • Hydrogen Peroxide (H₂O₂): Offering a greener alternative, the I₂/H₂O₂ system in water provides an environmentally benign pathway to 4-iodopyrazoles.[2][6] This method often proceeds at room temperature and is suitable for a range of substituted pyrazoles.[7]

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. Its reactivity can be enhanced by the addition of an acid, making it suitable for a broad spectrum of pyrazole derivatives, including deactivated ones.[6][8] Common acidic media include trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[7][8]

Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a reactive iodinating agent that has been successfully employed for the synthesis of 4-iodopyrazoles, particularly for 1-acyl-3,5-disubstituted pyrazoles.[7] The reaction is typically performed in dichloromethane in the presence of a base like lithium carbonate to neutralize the HCl formed during the reaction.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various regioselective syntheses of 4-iodopyrazoles, allowing for a direct comparison of the different methodologies.

Table 1: Iodination of Pyrazoles using I₂ with Oxidants

Pyrazole SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1-Aryl-3-trifluoromethylpyrazoleCANAcetonitrileRefluxOvernightGood to Excellent[5][7]
Substituted PyrazolesH₂O₂WaterRoom Temp.< 1 - 7263 - 100[7]

Table 2: Iodination of Pyrazoles using N-Iodosuccinimide (NIS)

Pyrazole SubstrateAcidSolventTemperature (°C)Time (h)Yield (%)Reference
1-Aryl-3-CF₃-pyrazolesTFAGlacial Acetic Acid80OvernightGood[5][6]
Various PyrazolesH₂SO₄, TFAVariousRoom Temp. - 80< 16Good[7]

Table 3: Iodination of Pyrazoles using Iodine Monochloride (ICl)

Pyrazole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Acyl-3,5-disubstituted pyrazolesLi₂CO₃DichloromethaneRoom Temp.1 - 24Up to 95[7]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[2]

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).[2][5]

  • Reflux the reaction mixture overnight.[2][5]

  • After cooling to room temperature, remove the solvent in vacuo.[2]

  • Dissolve the residue in dichloromethane (15 mL).[2]

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[2]

Protocol 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles that may be sensitive to the oxidative conditions of the CAN/I₂ system.[9]

Procedure:

  • Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).[5][9]

  • Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).[5][6]

  • Heat the resulting mixture overnight at 80 °C.[5][6]

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).[2][9]

  • Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 5 mL).[2]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvents in vacuo.[2]

  • Purify the product by column chromatography.[2]

Protocol 3: Green Iodination using Iodine and Hydrogen Peroxide in Water

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles.[1][2]

Procedure:

  • In a reaction vessel, suspend the pyrazole (1.0 mmol) in water.[1][2]

  • Add iodine (0.5 equiv) and hydrogen peroxide (30% aqueous solution, 0.6 equiv).[1][2]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[1][2]

  • Upon completion, the product can be isolated by filtration or extraction, depending on its physical properties.[2]

  • Further purification can be achieved by recrystallization or column chromatography.[2]

Visualizations

Signaling Pathway for Electrophilic Iodination

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrazole Pyrazole ElectrophilicAttack Electrophilic Attack at C4 Pyrazole->ElectrophilicAttack IodinatingAgent Iodinating Agent (e.g., I₂, NIS) IodinatingAgent->ElectrophilicAttack Activator Activator (e.g., Oxidant, Acid) Activator->IodinatingAgent generates I+ SigmaComplex Sigma Complex Intermediate ElectrophilicAttack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Iodopyrazole 4-Iodopyrazole Deprotonation->Iodopyrazole

Caption: General mechanism of electrophilic iodination of pyrazole.

Experimental Workflow for 4-Iodopyrazole Synthesis

G Start Start: Pyrazole Substrate Reaction Reaction: - Add Iodinating Agent - Add Activator/Solvent - Control Temperature & Time Start->Reaction Workup Workup: - Quench Reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification End End: Pure 4-Iodopyrazole Purification->End

Caption: A typical experimental workflow for the synthesis of 4-iodopyrazoles.

Application of 4-Iodopyrazoles in Drug Development

G Iodopyrazole 4-Iodopyrazole Coupling Transition-Metal-Catalyzed Cross-Coupling Iodopyrazole->Coupling Suzuki Suzuki Coupling (with Boronic Acid) Coupling->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Coupling->Sonogashira Heck Heck Coupling (with Alkene) Coupling->Heck ComplexMolecule Complex, Functionalized Pyrazole Derivative Suzuki->ComplexMolecule Sonogashira->ComplexMolecule Heck->ComplexMolecule DrugDev Drug Discovery & Development ComplexMolecule->DrugDev

References

structural elucidation of novel ethyl-iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of Novel Ethyl-Iodopyrazoles

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an iodine atom onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1] The ethyl-iodopyrazole moiety, in particular, represents a key building block for novel therapeutic agents.

The precise determination of the three-dimensional atomic arrangement, or structural elucidation, is a critical step in the development of new chemical entities. It provides invaluable insights into structure-activity relationships (SAR), guides lead optimization, and is essential for understanding biological interactions at the molecular level. This technical guide offers a comprehensive overview of the methodologies employed in the synthesis and , intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Ethyl-Iodopyrazoles

The primary route for synthesizing ethyl-iodopyrazoles is through the direct electrophilic iodination of a pre-existing ethyl-pyrazole ring. The regioselectivity of this reaction is typically high for the C4 position due to the electronic characteristics of the pyrazole ring.[1] Several iodinating systems have been developed, each offering distinct advantages.

Key Iodination Methods:

  • Iodine with an Oxidant : This is a common and cost-effective approach. Oxidants like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) are used to generate the electrophilic iodine species in situ.[1][2] The I₂/H₂O₂ system is considered a "green" method as it uses water as a solvent and produces water as the only byproduct.[3]

  • N-Iodosuccinimide (NIS) : NIS is a mild and highly effective iodinating agent, often used with an acid catalyst like trifluoroacetic acid (TFA) for less reactive pyrazole substrates.[3][4]

Table 1: Summary of Common Iodination Methods for Pyrazole Derivatives

MethodReagentsSubstrate ExampleYield (%)Reference
I₂ / H₂O₂I₂ (0.5 eq), 30% H₂O₂ (0.6 eq), H₂OPyrazoleNot specified[1]
I₂ / CANI₂ (1.3 eq), CAN (1.1 eq), MeCN1-(p-Tolyl)-3-CF₃-pyrazole81%[1]
NISNIS (1.5 eq), TFA, AcOH1-Aryl-3-CF₃-pyrazole75%[1]
NISNIS (1.1 eq), MeCN1-Methyl-1H-pyrazol-3-amineNot specified[1]
Experimental Protocols: Synthesis

**Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) **

This protocol is adapted from the procedure described by Kim et al. and is suitable for the direct iodination of an ethyl-pyrazole precursor.[1]

  • Materials : 1-Ethyl-1H-pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O), Ethyl acetate, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.

  • Procedure :

    • To a stirred suspension of 1-ethyl-1H-pyrazole (1.0 eq) in water, add iodine (0.5 eq).

    • Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.[1]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the 1-ethyl-4-iodo-1H-pyrazole derivative.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is effective for pyrazoles, including those with electron-withdrawing groups that may be less reactive under other conditions.[2][3]

  • Materials : 1-Ethyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS) (1.1-1.5 eq), Acetonitrile (MeCN) or Acetic Acid/TFA, Dichloromethane (DCM), Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure :

    • Dissolve the 1-ethyl-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile. For less reactive substrates, a mixture of glacial acetic acid and trifluoroacetic acid (TFA) can be used.[4]

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS) (1.1-1.5 eq) portion-wise to the stirred solution.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating (e.g., to 80 °C) may be required for deactivated substrates.[3][4] Monitor progress by TLC.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2]

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

G start Start: Ethyl-Pyrazole Precursor reaction Electrophilic Iodination (e.g., I₂/H₂O₂ or NIS) start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (Chromatography) workup->purification Crude Product product Product: Novel Ethyl-Iodopyrazole purification->product Pure Compound G synthesis Synthesized Compound (Pure Ethyl-Iodopyrazole) ms Mass Spectrometry (MS) - Molecular Weight - Formula (HRMS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Proton/Carbon Environment synthesis->nmr ir IR Spectroscopy - Functional Groups synthesis->ir prelim Preliminary Structure Hypothesis ms->prelim nmr->prelim ir->prelim xray X-ray Crystallography (If single crystal available) prelim->xray Confirmation final Unambiguous Structure Confirmed prelim->final Strong Spectroscopic Evidence xray->final G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Ethyl-Iodopyrazole Derivative (Hypothetical Inhibitor) Inhibitor->BRAF

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole core is a key strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Ethyl-4-iodo-1H-pyrazole with various arylboronic acids, a critical transformation for generating libraries of novel compounds for drug discovery and development. The resulting 3-ethyl-4-aryl-1H-pyrazole derivatives are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as tubulin polymerization and the PI3K/AKT pathway.

Data Presentation: Suzuki Coupling Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of a structurally related substrate, 4-iodo-1-methyl-1H-pyrazole, with various arylboronic acids under microwave-assisted conditions. This data can serve as a valuable reference for optimizing the reaction of this compound.[1]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)90585
24-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)90892
34-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)90795
44-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)901078
54-Fluorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)901081
63-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)90890
72-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)901275
8Thiophen-2-ylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (4:1)901088

Experimental Protocols

Two detailed protocols are provided below: a microwave-assisted method for rapid synthesis and a conventional heating method for broader accessibility.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol enables the rapid and efficient synthesis of 3-ethyl-4-aryl-1H-pyrazoles.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water, degassed

  • Microwave vial (10 mL) with stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

  • Add cesium carbonate (1.25 mmol, 2.5 equiv) to the vial.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 2 mol%).

  • Add 4 mL of DME and 1 mL of degassed water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-ethyl-4-aryl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling using standard laboratory equipment.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add 8 mL of 1,4-dioxane and 2 mL of degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-ethyl-4-aryl-1H-pyrazole.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Weigh Reagents: This compound Arylboronic Acid Base (e.g., Cs₂CO₃) Catalyst (e.g., Pd(PPh₃)₄) solvent Add Solvents: DME and Water reagents->solvent setup Assemble in Microwave Vial solvent->setup mw_irrad Microwave Irradiation (e.g., 90°C, 5-15 min) setup->mw_irrad monitoring Monitor Progress (TLC/LC-MS) mw_irrad->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product 3-Ethyl-4-aryl-1H-pyrazole purification->product

Caption: General workflow for the microwave-assisted Suzuki coupling.

Potential Signaling Pathway Inhibition

The synthesized 3-ethyl-4-aryl-1H-pyrazole derivatives may act as inhibitors of tubulin polymerization, a critical process in cell division. This mechanism is a key target for many anticancer drugs.

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

Another significant target for pyrazole-based compounds is the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival and proliferation.

PI3K_AKT_Pathway_Inhibition cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT Downstream Downstream Effectors (e.g., mTOR, Bad) Proliferation Cell Proliferation & Survival Pyrazole 3-Ethyl-4-aryl-1H-pyrazole (Potential Inhibitor) Pyrazole->PI3K Inhibits Pyrazole->AKT Inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols: Sonogashira Reaction of 3-Ethyl-4-iodo-1H-pyrazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is prized for its mild reaction conditions and broad functional group tolerance.[2] Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many pharmaceuticals and bioactive molecules.[3] The functionalization of the pyrazole core, specifically through the introduction of alkynyl moieties at the 4-position, has been shown to yield compounds with potent biological activities, notably as inhibitors of phosphodiesterase 4 (PDE4).

These application notes provide a detailed protocol and expected outcomes for the Sonogashira reaction of 3-Ethyl-4-iodo-1H-pyrazole with a variety of terminal alkynes. The resulting 4-alkynyl-3-ethyl-1H-pyrazoles are of significant interest in drug discovery, particularly for the development of anti-inflammatory and neurological agents.

Reaction Principle

The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-3-ethyl-1H-pyrazole and regenerate the active Pd(0) catalyst.

Experimental Protocols

This section provides a general methodology for the Sonogashira cross-coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol, (Trimethylsilyl)acetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-3-ethyl-1H-pyrazole.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These are representative examples, and optimization may be required for specific substrates.

EntryTerminal AlkyneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHF60685-95[4]
21-HexynePdCl₂(PPh₃)₂ (2), CuI (4)TEATHF50880-90[4]
3Propargyl alcoholPdCl₂(PPh₃)₂ (3), CuI (5)DIPEADMF801270-85[4]
4(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2), CuI (4)DIPEADMF70590-98[4]

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, PdCl₂(PPh₃)₂, CuI, Base, and Solvent in a dry flask under inert atmosphere. alkyne Add Terminal Alkyne reagents->alkyne Stir for 10-15 min heat Heat and Stir alkyne->heat monitor Monitor by TLC heat->monitor workup Cool, Dilute, Filter, Wash with NH₄Cl and Brine monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product: 4-Alkynyl-3-ethyl-1H-pyrazole purify->product

Caption: General experimental workflow for the Sonogashira cross-coupling reaction.

Signaling Pathway of 4-Alkynylpyrazole Derivatives as PDE4 Inhibitors

The synthesized 4-alkynyl-3-ethyl-1H-pyrazole derivatives are potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[6] PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.[7]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active CREB CREB (Inactive) PKA_active->CREB Phosphorylates Pyrazole 4-Alkynyl-3-ethyl- 1H-pyrazole Derivative Pyrazole->PDE4 Inhibits pCREB Phosphorylated CREB (Active) CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Caption: Mechanism of action of 4-alkynylpyrazole derivatives as PDE4 inhibitors.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reactions may be due to an inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Increasing the catalyst loading or reaction temperature might improve yields.

  • Homocoupling of Alkyne: The formation of a diyne byproduct (Glaser coupling) can occur, especially in the presence of oxygen. Running the reaction under strictly anaerobic conditions and using a slight excess of the pyrazole can minimize this side reaction.

  • Safety: Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood. Organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira cross-coupling reaction is an efficient and reliable method for the synthesis of 4-alkynyl-3-ethyl-1H-pyrazole derivatives. The provided protocols serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate diverse libraries of pyrazole-containing compounds for biological screening. Further optimization of reaction conditions may be necessary depending on the specific alkyne substrate employed. The resulting compounds are promising candidates for the development of novel PDE4 inhibitors for the treatment of various inflammatory and neurological disorders.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines. For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination offers a versatile and efficient method for coupling 4-iodopyrazoles with a wide range of primary and secondary amines. The resulting 4-aminopyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, including inhibitors of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway implicated in various diseases.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Ethyl-4-iodo-1H-pyrazole. The choice of the catalytic system is crucial and is primarily dictated by the nature of the amine coupling partner, specifically the presence or absence of β-hydrogens.[1] To prevent potential catalyst inhibition by the pyrazole N-H, it is common practice to use an N-protected pyrazole, such as an N-trityl derivative, in these coupling reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 4-halopyrazole derivatives with various amines. These conditions can be adapted for the amination of this compound.

Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles (for Amines Lacking β-Hydrogens)

This method is generally more effective for coupling with aryl amines and certain sterically hindered or cyclic secondary amines that do not possess β-hydrogens. The use of bulky, electron-rich phosphine ligands is critical for high efficiency.

EntryHalopyrazoleAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902460
24-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902467
34-Bromo-1-tritylpyrazoleAdamantylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902490
44-Bromo-1-tritylpyrazoletert-ButylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene902453

Data adapted from studies on 4-halopyrazoles. Yields are indicative and may vary for this compound.[3]

Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazoles (for Amines with β-Hydrogens)

For primary and secondary aliphatic amines possessing β-hydrogens, a copper-catalyzed system is often preferred to avoid the competing β-hydride elimination side reaction that can occur with palladium catalysts.[3]

EntryIodopyrazoleAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-tritylpyrazoleAllylamineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1002472
24-Iodo-1-tritylpyrazolePyrrolidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1002443
34-Iodo-1-tritylpyrazolePiperidineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1002421
44-Iodo-1-tritylpyrazoleMorpholineCuI (20)2-isobutyrylcyclohexanone (40)KOtBu (2.0)DMF1002422

Data adapted from studies on 4-iodopyrazoles. Yields are indicative and may vary for this compound.[1]

Experimental Workflows and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for catalyst selection and the general experimental workflow for the Buchwald-Hartwig amination of this compound. Additionally, a diagram of the JAK-STAT signaling pathway is provided to contextualize the application of the synthesized 4-aminopyrazole derivatives.

G Catalyst Selection for Amination of this compound A Start: Select Amine Coupling Partner B Amine has β-hydrogens? A->B C Use Copper-Catalyzed Protocol (e.g., CuI / 2-isobutyrylcyclohexanone) B->C Yes D Use Palladium-Catalyzed Protocol (e.g., Pd(dba)₂ / tBuDavePhos) B->D No E Perform Buchwald-Hartwig Amination Reaction C->E D->E F Product: 4-Amino-3-ethyl-1H-pyrazole Derivative E->F

Caption: Catalyst selection workflow for the amination of 4-iodopyrazoles.

G General Experimental Workflow A 1. Reagent Preparation (Oven-dried Schlenk tube) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Addition of Reagents - this compound - Catalyst (Pd or Cu) - Ligand - Base B->C D 4. Addition of Solvent and Amine C->D E 5. Reaction (Heating with stirring) D->E F 6. Monitoring (TLC or LC-MS) E->F G 7. Work-up - Quench with water - Extraction with organic solvent - Wash with brine F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Product Characterization H->I

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds to inhibitor 4-Aminopyrazole Derivative inhibitor->JAK inhibits transcription Gene Transcription DNA->transcription cytokine Cytokine cytokine->receptor

Caption: Inhibition of the JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these protocols are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

General Protocol for Palladium-Catalyzed Amination (for Amines Lacking β-Hydrogens)

This protocol is adapted for the amination of this compound with amines such as anilines, morpholine, or bulky primary amines.[1]

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Pd(dba)₂ (5–10 mol%)

  • tBuDavePhos (10–20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90–120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.

General Protocol for Copper-Catalyzed Amination (for Amines with β-Hydrogens)

This protocol is suitable for the coupling of this compound with primary and secondary aliphatic amines that contain β-hydrogens.[1]

Materials:

  • N-protected this compound (1.0 equiv)

  • Amine (1.5–2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 2-isobutyrylcyclohexanone (40 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, CuI, and KOtBu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

  • Seal the tube and heat the reaction mixture to 100–120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.

Deprotection of the Pyrazole Nitrogen

If an N-protected pyrazole was used, a final deprotection step will be necessary. The choice of deprotection conditions depends on the protecting group employed. For example, a trityl group can often be removed under acidic conditions.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and amines. All chemical reactions should be carried out by trained individuals in a properly equipped laboratory.

References

Application Notes and Protocols for the Heck Coupling of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck coupling reaction conditions for 3-Ethyl-4-iodo-1H-pyrazole. The protocols are based on established methodologies for similar 4-iodo-1H-pyrazole substrates and general principles of palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the likely necessity of N-protection for achieving high yields and avoiding side reactions.

Introduction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. Pyrazole derivatives are important pharmacophores, and their functionalization via cross-coupling reactions is a key strategy in the development of new therapeutic agents.

The successful Heck coupling of 4-iodo-1H-pyrazoles has been shown to be highly dependent on the protection of the pyrazole nitrogen.[2] Unprotected N-H groups can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields. Therefore, a preliminary N-protection step is strongly recommended for this compound. The trityl (triphenylmethyl) group has been demonstrated to be an effective protecting group for this purpose.[2]

Reaction Scheme

The overall transformation involves two key steps: N-protection of the pyrazole followed by the Heck coupling reaction.

Step 1: N-Protection

General Reaction for N-Tritylation of this compound

Step 2: Heck Coupling

General Heck Coupling Reaction of N-Trityl-3-ethyl-4-iodo-1H-pyrazole with an Alkene

Experimental Protocols

Protocol 1: N-Protection of this compound with a Trityl Group

This protocol is adapted from established procedures for the N-protection of pyrazoles.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the pyrazole in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Trityl-3-ethyl-4-iodo-1H-pyrazole.

Protocol 2: Heck Coupling of N-Trityl-3-ethyl-4-iodo-1H-pyrazole

This protocol is based on the optimized conditions for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[2]

Materials:

  • N-Trityl-3-ethyl-4-iodo-1H-pyrazole

  • Alkene (e.g., ethyl acrylate, styrene) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)3) or Triethyl phosphite (P(OEt)3) (0.10 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-Trityl-3-ethyl-4-iodo-1H-pyrazole (1.0 eq), Palladium(II) acetate (0.05 eq), and the phosphine ligand (0.10 eq).

  • Add anhydrous DMF or MeCN, followed by triethylamine (2.0 eq) and the alkene (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific alkene used.

  • Stir the reaction vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The trityl protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the unprotected pyrazole is the desired final product.

Data Presentation

The following table summarizes representative conditions for the Heck coupling of N-protected 4-iodopyrazoles, which can be used as a starting point for the optimization of the reaction with N-Trityl-3-ethyl-4-iodo-1H-pyrazole.[2]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl AcrylatePd(OAc)2 (5)P(OEt)3 (10)Et3NDMF1006~95
2Methyl AcrylatePd(OAc)2 (5)P(OEt)3 (10)Et3NDMF1006~93
3n-Butyl AcrylatePd(OAc)2 (5)P(OEt)3 (10)Et3NDMF1006~90
4StyrenePd(OAc)2 (5)P(OEt)3 (10)Et3NDMF12024~44

Visualizations

Heck Coupling Catalytic Cycle

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-I(L2) Pd0->PdII R-I OxAdd Oxidative Addition (R-I) PiComplex R-Pd(II)-I(L2)(Alkene) PdII->PiComplex Alkene Coord Alkene Coordination SigmaComplex Alkyl-Pd(II)-I(L2) PiComplex->SigmaComplex Insertion Migratory Insertion HydridoComplex H-Pd(II)-I(L2)(Product) SigmaComplex->HydridoComplex BetaElim β-Hydride Elimination HydridoComplex->Pd0 Base-H+ + I- Product Coupled Product HydridoComplex->Product Product Release RedElim Reductive Elimination (Base) R_I This compound (N-Protected) Alkene Alkene Base Base (e.g., Et3N)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_heck Heck Coupling cluster_workup Workup & Purification arrow arrow Start Start: This compound Protection N-Protection (e.g., Trityl Chloride) Start->Protection Protected_pyrazole Protected_pyrazole Protection->Protected_pyrazole Protected_Pyrazole N-Protected Pyrazole Combine Combine: Protected Pyrazole, Alkene, Pd Catalyst, Ligand, Base, Solvent Protected_pyrazole->Combine React Heat under Inert Atmosphere (80-120 °C) Combine->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Final_Product Final Coupled Product Purify->Final_Product

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-Aryl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, 3-ethyl-4-aryl-1H-pyrazoles are of significant interest due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2] The synthesis of these compounds is often achieved through the functionalization of a pre-existing pyrazole ring. This document provides detailed protocols for the synthesis of 3-ethyl-4-aryl-1H-pyrazoles starting from 3-ethyl-4-iodo-1H-pyrazole via palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner for various coupling reactions, enabling the efficient formation of carbon-carbon bonds at the C4 position.[3][4]

The primary methods covered in these application notes are the Suzuki-Miyaura coupling and the Heck reaction, both of which are robust and versatile methods for introducing aryl and vinyl substituents, respectively.[3][5] Due to the potential for the pyrazole N-H to interfere with the catalytic cycle, N-protection of the starting material is often necessary to achieve high yields and prevent side reactions.[6][7] This guide will address the protection-coupling-deprotection sequence.

Strategic Workflow for Synthesis

The overall synthetic strategy involves a three-step process: (1) Protection of the pyrazole nitrogen, (2) Palladium-catalyzed cross-coupling to introduce the aryl or vinyl moiety at the 4-position, and (3) Deprotection of the pyrazole nitrogen to yield the final 3-ethyl-4-aryl-1H-pyrazole.

Synthesis_Workflow A This compound B N-Protected This compound A->B  Protection (e.g., Boc, Trityl) C Suzuki-Miyaura Coupling (with Arylboronic Acid) B->C D Heck Reaction (with Alkene) B->D E N-Protected 3-Ethyl-4-aryl-1H-pyrazole C->E F N-Protected 3-Ethyl-4-vinyl-1H-pyrazole D->F G 3-Ethyl-4-aryl-1H-pyrazole E->G  Deprotection H 3-Ethyl-4-vinyl-1H-pyrazole F->H  Deprotection

Caption: Synthetic workflow for 3-ethyl-4-aryl/vinyl-1H-pyrazoles.

Experimental Protocols

Protocol 1: N-Protection of this compound (Boc Protection)

This protocol describes the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • To a solution of this compound (1.0 equiv.) in methanol, add triethylamine (1.0 equiv.) and di-tert-butyl dicarbonate (1.1 equiv.).[7]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine and 5% NaHCO₃ solution.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether) to yield tert-butyl this compound-1-carboxylate.[7]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Ethyl-4-aryl-1H-pyrazoles

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-Boc-3-ethyl-4-iodo-1H-pyrazole with an arylboronic acid. Both conventional heating and microwave-assisted methods are described.

Method A: Conventional Heating [3][8]

Materials:

  • N-Boc-3-ethyl-4-iodo-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube, combine N-Boc-3-ethyl-4-iodo-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc-3-ethyl-4-aryl-1H-pyrazole.

Method B: Microwave-Assisted Heating [3]

Materials:

  • N-Boc-3-ethyl-4-iodo-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water

  • Microwave vial

Procedure:

  • To a microwave vial, add N-Boc-3-ethyl-4-iodo-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add DME and water (e.g., 3 mL DME and 1.2 mL H₂O for a 0.5 mmol scale reaction).[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 90-140 °C for 5-20 minutes.[3][9]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous workup as described in the conventional protocol (steps 6-7).

  • Purify the product by silica gel column chromatography.

Protocol 3: Heck Reaction for the Synthesis of 3-Ethyl-4-vinyl-1H-pyrazoles

This protocol details the Heck-Mizoroki reaction of N-Trityl-3-ethyl-4-iodo-1H-pyrazole with an alkene. A trityl protecting group is often used in Heck reactions of pyrazoles.[2]

Materials:

  • N-Trityl-3-ethyl-4-iodo-1H-pyrazole (1.0 equiv.)

  • Alkene (e.g., methyl acrylate) (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triethyl phosphite [P(OEt)₃] (4 mol%)

  • Triethylamine (Et₃N) (5.0 equiv.)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware for reaction and workup

Procedure: [2]

  • To a solution of N-Trityl-3-ethyl-4-iodo-1H-pyrazole and methyl acrylate in acetonitrile, add triethylamine.

  • Add Pd(OAc)₂ and P(OEt)₃ to the mixture.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the N-Trityl-3-ethyl-4-(2-methoxycarbonylvinyl)-1H-pyrazole.[2]

Protocol 4: Deprotection of N-Boc-3-ethyl-4-aryl-1H-pyrazole

This protocol describes the removal of the Boc protecting group.

Materials:

  • N-Boc-3-ethyl-4-aryl-1H-pyrazole

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • 3N Hydrochloric acid (HCl)

  • Standard laboratory glassware for reaction and workup

Procedure: [7][10]

  • Dissolve the N-Boc-3-ethyl-4-aryl-1H-pyrazole in ethanol.

  • Add sodium borohydride (1.5 equiv.) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).[7]

  • Evaporate the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product if necessary to obtain the final 3-ethyl-4-aryl-1H-pyrazole.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-Iodo-Pyrazoles with Various Arylboronic Acids
EntryPyrazole SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)
14-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5 min95
24-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)8 min92
34-Iodo-1-methyl-1H-pyrazole4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)12 min88
41-Boc-4-iodopyrazole3-Thienylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O10015-20 h61
5N-Trityl-4-iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O906 h85

Data adapted from analogous systems reported in the literature.[3][8]

Table 2: Heck Reaction of 1-Protected-4-iodo-1H-pyrazoles with Alkenes
EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃N (5)CH₃CN802495
24-Iodo-1-trityl-1H-pyrazoleEthyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃N (5)CH₃CN802493
34-Iodo-1-trityl-1H-pyrazoleStyrenePd(OAc)₂ (2)P(OEt)₃ (4)Et₃N (5)CH₃CN802475

Data adapted from a study on 4-iodo-1-trityl-1H-pyrazole.[2]

Signaling Pathway and Reaction Mechanism

The Suzuki-Miyaura and Heck reactions proceed through a palladium-catalyzed cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Reaction_Mechanisms cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_heck Heck Catalytic Cycle S1 Pd(0)L₂ S2 Ar-Pd(II)(I)L₂ S1->S2 Oxidative Addition (R-I) S3 Ar-Pd(II)(Ar')L₂ S2->S3 Transmetalation (Ar'B(OH)₂) S3->S1 Reductive Elimination S_out Ar-Ar' S3->S_out H1 Pd(0)L₂ H2 R-Pd(II)(I)L₂ H1->H2 Oxidative Addition (R-I) H3 Alkene Complex H2->H3 Alkene Coordination H4 Insertion Product H3->H4 Migratory Insertion H4->H1 β-Hydride Elimination & Reductive Elimination H_out Substituted Alkene H4->H_out

Caption: Catalytic cycles for Suzuki-Miyaura and Heck reactions.

References

Application Notes and Protocols for 3-Ethyl-4-iodo-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of an ethyl group at the 3-position and an iodine atom at the 4-position makes this molecule a strategic intermediate for the synthesis of novel drug candidates. The iodine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize drug-like properties.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. Detailed experimental protocols for its synthesis and subsequent derivatization are also presented.

Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a scaffold for the synthesis of potent and selective kinase inhibitors. The pyrazole core can act as a bioisostere for other aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability. The ethyl group can provide beneficial interactions within the hydrophobic regions of kinase active sites, while the 4-iodo position allows for the strategic introduction of various substituents to modulate potency and selectivity.

Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in immunity, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

This compound serves as a key starting material for the synthesis of pyrazole-based JAK inhibitors. The core scaffold can be elaborated through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties that are crucial for binding to the ATP-binding site of JAKs.

Data Presentation

While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents the inhibitory activities of representative pyrazole-based JAK inhibitors to illustrate the potential of this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound Structure
Ruxolitinib JAK1, JAK23.3, 2.8Pyrrolo[2,3-d]pyrimidine core
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.54-amino-(1H)-pyrazole derivative
Compound 11g JAK26.51H-pyrazolo[3,4-d]pyrimidin-4-amino derivative

Signaling Pathway

The JAK-STAT signaling pathway is a crucial cellular communication route. Its inhibition by small molecules is a key therapeutic strategy.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Phosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_Dimer->Gene_Expression Regulates Inhibitor JAK Inhibitor (e.g., Pyrazole-based) Inhibitor->JAK Inhibits Suzuki_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Boronic Acid - Pd Catalyst - Base - Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product

Application Notes and Protocols for the N-Alkylation of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed protocol for the N-alkylation of 3-Ethyl-4-iodo-1H-pyrazole, a critical transformation for the synthesis of functionalized heterocyclic compounds. N-alkylated pyrazoles are a prominent structural motif in a vast array of biologically active molecules, and the introduction of an alkyl substituent on a nitrogen atom of the pyrazole ring can significantly influence the compound's physicochemical properties, metabolic stability, and biological target engagement.[1] The iodine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, making the regioselective N-alkylation a critical step in the elaboration of complex molecular architectures.[1]

This document outlines a classical base-mediated alkylation procedure, which is a widely adopted method due to its efficiency and broad applicability.[2][3] The protocol provided is a general guideline and may require optimization depending on the specific alkylating agent used.

Reaction Scheme

The N-alkylation of asymmetrically substituted pyrazoles can lead to two distinct regioisomers.[4] The regiochemical outcome is influenced by factors such as the choice of base, solvent, electrophile, and reaction temperature.[4] Steric effects often play a significant role, with alkylation favoring the less hindered nitrogen atom.[4]

N_Alkylation_Reaction sub This compound reagents + R-X (Alkylating Agent) Base, Solvent sub->reagents products 1-Alkyl-3-ethyl-4-iodo-1H-pyrazole + 1-Alkyl-5-ethyl-4-iodo-1H-pyrazole reagents->products

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, Ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Base Addition:

    • Using Sodium Hydride (NaH): Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[2]

    • Using Potassium Carbonate (K₂CO₃): Add K₂CO₃ (1.5-2.0 equivalents) to the stirred solution at room temperature.[4]

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. If using NaH, maintain the temperature at 0 °C during the addition.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2][4] The optimal reaction time and temperature may vary depending on the reactivity of the alkylating agent.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1][2]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1][2]

  • Washing: Combine the organic layers and wash with water and then brine.[1][2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).[1][2]

Experimental Workflow

experimental_workflow start Start setup 1. Add this compound and solvent to flask under inert atmosphere. start->setup base 2. Add base (e.g., NaH or K2CO3) and stir. setup->base alkylating_agent 3. Add alkylating agent dropwise. base->alkylating_agent react 4. Stir at room temperature. Monitor by TLC. alkylating_agent->react quench 5. Quench reaction with saturated aq. NH4Cl. react->quench extract 6. Extract with ethyl acetate. quench->extract wash 7. Wash combined organic layers with water and brine. extract->wash dry 8. Dry over Na2SO4/MgSO4, filter, and concentrate. wash->dry purify 9. Purify by flash column chromatography. dry->purify end End purify->end

Caption: Workflow for the N-alkylation of this compound.

Data Presentation

The following table should be used to record the experimental data for the N-alkylation of this compound with various alkylating agents.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
Iodomethane (CH₃I)NaHDMF0 to RT4
Ethyl Iodide (CH₃CH₂I)K₂CO₃AcetoneRT12
Benzyl Bromide (BnBr)NaHDMF0 to RT6
Allyl BromideKOHTolueneRT4

Note: The isomer ratio needs to be determined by analytical methods such as ¹H NMR or GC-MS analysis of the crude reaction mixture or the purified product.

Safety Precautions

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and away from any moisture.

  • Alkylating agents such as iodomethane and benzyl bromide are toxic and lachrymatory. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Anhydrous solvents like DMF are harmful. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. The choice of base and solvent can also significantly impact the yield. For less reactive alkylating agents, a stronger base like NaH may be necessary.

  • Poor Regioselectivity: The ratio of N1 to N2 isomers can sometimes be influenced by the reaction conditions. Lower temperatures and bulkier bases or alkylating agents may favor the formation of the less sterically hindered isomer.

  • Purification Challenges: If the separation of isomers by column chromatography is difficult, consider alternative purification techniques such as preparative TLC or recrystallization.[6] Deactivating the silica gel with triethylamine may also be beneficial for basic compounds.[6]

References

Palladium-Catalyzed Cross-Coupling of 3-Ethyl-4-iodo-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The functionalized pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] The ability to selectively introduce a variety of substituents onto the pyrazole core is crucial for developing new chemical entities with desired properties. 3-Ethyl-4-iodo-1H-pyrazole is a versatile building block for this purpose, with the highly reactive carbon-iodine bond at the 4-position serving as an excellent handle for palladium-catalyzed cross-coupling reactions.[2] This document provides detailed application notes and protocols for three of the most powerful cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to this compound.

    Application Notes

    The choice of cross-coupling reaction and the specific conditions depend on the desired final product. The high reactivity of the C-I bond in this compound generally allows for milder reaction conditions compared to the corresponding bromo- or chloro-pyrazoles.[2]

    Suzuki-Miyaura Coupling: For C-C Bond Formation

    The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and a wide range of organoboron compounds (boronic acids and esters). This reaction is particularly useful for synthesizing 4-aryl and 4-heteroaryl pyrazoles.

    • Catalyst Systems: A variety of palladium catalysts are effective. For simple arylboronic acids, Pd(PPh₃)₄ is a common choice. For more challenging couplings, including those with sterically hindered or electron-deficient/rich partners, catalyst systems composed of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often superior.[2]

    • Base and Solvent: The choice of base and solvent is critical. A base is required to activate the boronic acid.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.[4]

    • Side Reactions: A potential side reaction with 4-iodopyrazoles in Suzuki-Miyaura couplings is dehalogenation (protodeiodination), which can reduce the yield of the desired product.[2] Careful optimization of the catalyst, base, and reaction time can help to minimize this side reaction. In some cases, using the analogous 4-bromopyrazole may provide higher yields despite its lower reactivity.[2]

    Buchwald-Hartwig Amination: For C-N Bond Formation

    The Buchwald-Hartwig amination enables the synthesis of 4-aminopyrazole derivatives by coupling this compound with a diverse range of primary and secondary amines.[5] The selection of the catalytic system is highly dependent on the nature of the amine.

    • For Amines Lacking β-Hydrogens (e.g., arylamines, morpholine): Palladium catalysis is generally effective. A common catalyst system is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky phosphine ligand such as tBuDavePhos.[6]

    • For Amines with β-Hydrogens (e.g., primary and secondary alkylamines): Palladium-catalyzed reactions can be prone to β-hydride elimination, leading to low yields.[7] In these cases, a copper-catalyzed system is often more effective. A typical system involves CuI as the catalyst, a ligand such as 2-isobutyrylcyclohexanone, and a strong base like KOtBu in a polar aprotic solvent like DMF.[6] The use of 4-iodopyrazole is particularly advantageous in these copper-catalyzed reactions, giving significantly higher yields compared to 4-bromopyrazoles.[2]

    Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

    The Sonogashira coupling is the premier method for synthesizing 4-alkynylpyrazoles by reacting this compound with terminal alkynes.[8] These products are valuable intermediates and can be found in various biologically active molecules.[8]

    • Catalyst System: The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt.[8] A standard catalytic system is PdCl₂(PPh₃)₂ and CuI. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[8]

    • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent or co-solvent with another organic solvent like THF or DMF.[8]

    • Reactivity: 4-Iodopyrazoles are the preferred substrates for Sonogashira couplings due to their high reactivity, which allows for the use of mild reaction conditions, often at room temperature.[9]

    Data Presentation

    The following tables summarize typical reaction conditions and yields for the cross-coupling of 4-iodopyrazole derivatives. These serve as a general guideline for the functionalization of this compound.

    Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

    Halopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
    4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2 mol%)Cs₂CO₃DME/H₂O90 (MW)Not Specified[4]
    1-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ (2 mol%) / SPhos (4 mol%)KFToluene/H₂O8075-98
    4-BromopyrazolePhenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O10086[2]
    4-Bromopyrazole3-Thienylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane/H₂O10061[2]

    Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

    Halopyrazole SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
    4-Bromo-1-tritylpyrazoleMorpholinePd₂(dba)₃ / tBuDavePhosKOtBuXylene90-12067[2]
    4-Bromo-1-tritylpyrazolePiperidinePd₂(dba)₃ / tBuDavePhosKOtBuXylene90-12060[2]
    4-Iodo-1-tritylpyrazolePyrrolidineCuI / ligandKOtBuDMF100-12043[2]
    4-Iodo-1-tritylpyrazoleAlkylamine with β-HCuI / ligandKOtBuDMF100-120~70[2]

    Table 3: Representative Conditions for Sonogashira Coupling of 4-Iodopyrazoles

    Iodopyrazole SubstrateAlkyneCatalyst SystemBase/SolventTemp.Yield (%)Reference
    Various 4-iodopyrazolesTerminal alkynesPd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)TriethylamineRTHigh
    1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineRT58-95[10]
    1-Ethyl-4-iodo-5-methyl-1H-pyrazoleTerminal alkynePdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)TEA or DIPEA / THF or DMF50-80 °CNot Specified[8]

    Experimental Protocols

    Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents should be properly degassed, and reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling

    This protocol is adapted for the coupling of this compound with an arylboronic acid using conventional heating.[4]

    Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Schlenk tube or similar reaction vessel

    • Standard laboratory glassware for workup and purification

    Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture vigorously and heat to 90 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3-ethyl-1H-pyrazole.

    Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (for amines without β-hydrogens)

    This protocol is suitable for coupling this compound with amines such as morpholine or anilines.[6]

    Materials:

    • This compound (1.0 equiv, assuming N-H protection may be necessary, e.g., as a trityl derivative)

    • Amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (2-5 mol%)

    • tBuDavePhos (4-10 mol%)

    • KOtBu (1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk tube or microwave vial

    Procedure:

    • In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound, Pd₂(dba)₃, tBuDavePhos, and KOtBu.

    • Evacuate and backfill the vessel with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

    Protocol 3: General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)

    This protocol is recommended for coupling this compound with primary or secondary alkylamines.[6]

    Materials:

    • This compound (1.0 equiv, likely requiring N-protection, e.g., trityl)

    • Amine (1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (20 mol%)

    • 2-isobutyrylcyclohexanone (40 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Schlenk tube

    Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, CuI, and KOtBu.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction until the starting material is consumed.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

    Protocol 4: General Procedure for Sonogashira Coupling

    This protocol describes the coupling of this compound with a terminal alkyne.[8]

    Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DMF (optional, if not using amine as solvent)

    • Schlenk flask

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous triethylamine (or another suitable solvent and amine base).

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat to 50-80 °C if necessary. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 4-alkynyl-3-ethyl-1H-pyrazole.

    Mandatory Visualization

    G start Start: Reagent Preparation setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

    Caption: General experimental workflow for cross-coupling.

    Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [R¹-Pd(II)(I)L₂] Oxidative Addition Complex pd0->oa_complex R¹-I trans_complex [R¹-Pd(II)(R²)L₂] Transmetalation Complex oa_complex->trans_complex R²-B(OH)₂ + Base re_label Reductive Elimination trans_complex->pd0 R¹-R² oa_label Oxidative Addition tm_label Transmetalation

    Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

    DecisionTree start_node Desired Bond? cc_bond C-C Bond start_node->cc_bond cn_bond C-N Bond start_node->cn_bond sp2_sp2_bond C(sp²)-C(sp²) or C(sp²)-C(sp³) cc_bond->sp2_sp2_bond sp2_sp_bond C(sp²)-C(sp) cc_bond->sp2_sp_bond amine_type Amine Type? cn_bond->amine_type suzuki Suzuki-Miyaura Coupling sp2_sp2_bond->suzuki sonogashira Sonogashira Coupling sp2_sp_bond->sonogashira no_beta_h No β-Hydrogens amine_type->no_beta_h with_beta_h With β-Hydrogens amine_type->with_beta_h pd_buchwald Pd-Catalyzed Buchwald-Hartwig no_beta_h->pd_buchwald cu_buchwald Cu-Catalyzed Buchwald-Hartwig with_beta_h->cu_buchwald

    Caption: Reaction selection guide for functionalizing pyrazole.

    References

    Application of 3-Ethyl-4-iodo-1H-pyrazole in Kinase Inhibitor Synthesis: A Detailed Overview

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This document provides detailed application notes and protocols on the utilization of 3-ethyl-4-iodo-1H-pyrazole and its structural motifs in the synthesis of potent kinase inhibitors. The pyrazole core is a privileged scaffold in medicinal chemistry, and its strategic functionalization is key to developing selective and effective therapeutic agents. The presence of an ethyl group at the N1 position and an iodo group at the C4 position offers versatile handles for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties.

    Introduction

    Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 1-ethyl-4-iodopyrazole scaffold is a valuable building block for the synthesis of such inhibitors. The ethyl group can influence solubility and metabolic stability, while the iodo group serves as a versatile reactive site for introducing various substituents through cross-coupling reactions. This allows for the systematic modification of the inhibitor to achieve high potency and selectivity against the target kinase.

    A key application of this scaffold is in the synthesis of pyrazolo[3,4-g]isoquinolines, a class of compounds that has shown significant inhibitory activity against several kinases, including Haspin and Cdc-like kinase 1 (CLK1).

    Synthetic Application: Synthesis of 4-Alkyl-pyrazolo[3,4-g]isoquinolines

    A notable application of the N-ethylated pyrazole motif is in the synthesis of 4-alkyl-pyrazolo[3,4-g]isoquinolines, which have been evaluated for their kinase inhibitory potential. The synthesis involves the formation of a 1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline intermediate, followed by alkylation at the 4-position.

    Experimental Protocols

    Protocol 1: Synthesis of 1-Ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline (Intermediate)

    The synthesis of the N-ethylated pyrazolo[3,4-g]isoquinoline core is achieved through the reaction of a suitable isoquinoline precursor with an ethylhydrazinium salt.[1][2]

    • Reagents and Conditions:

      • Precursor: A suitable 7-substituted-isoquinoline-6-carbaldehyde.

      • Reagent: Ethylhydrazinium oxalate or sulfate.

      • Solvent: Ethanol (EtOH).

      • Conditions: The reaction mixture is typically heated to reflux.

    • Procedure:

      • Dissolve the isoquinoline precursor in ethanol.

      • Add the ethylhydrazinium salt to the solution.

      • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, cool the reaction mixture and isolate the product, 1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline, which can be purified by crystallization or column chromatography.

    Protocol 2: General Procedure for the Alkylation of 1-Ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline [1]

    This protocol describes the introduction of an alkyl group at the 4-position of the pyrazolo[3,4-g]isoquinoline scaffold using a Grignard reagent.

    • Materials:

      • 1-Ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline

      • Grignard reagent (e.g., Ethylmagnesium bromide in THF)

      • Anhydrous Tetrahydrofuran (THF)

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

      • Dichloromethane (DCM) / Methanol (MeOH) mixture

    • Procedure:

      • Preparation of the Grignard Reagent: If not commercially available, prepare the Grignard reagent from the corresponding alkyl halide and magnesium turnings in anhydrous THF.

      • Reaction: a. Dissolve 1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline in anhydrous THF and cool the solution in an ice bath. b. Add the Grignard reagent dropwise to the cooled solution. c. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

      • Aromatization: a. Quench the reaction with a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent such as ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Dissolve the crude product in a DCM/MeOH mixture and add DDQ to effect aromatization. e. Stir the mixture at room temperature until the reaction is complete.

      • Purification: Purify the final 4-alkyl-1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline product by flash column chromatography.

    Quantitative Data: In Vitro Kinase Inhibitory Activity

    The synthesized 4-alkyl-1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline derivatives were evaluated for their inhibitory activity against a panel of protein kinases. The results for selected compounds are summarized in the table below.[1]

    Compound4-SubstituentHaspin IC50 (nM)CLK1 IC50 (nM)DYRK1A (% Inhibition @ 1µM)CDK5 (% Inhibition @ 1µM)GSK3 (% Inhibition @ 1µM)
    3a Methyl167101654568
    3b Ethyl>1000455553558
    3c Propyl>1000218724875
    3d Cyclopropyl>1000363654268
    3e Butyl>1000562503052

    Note: IC50 values were determined for kinases where the residual activity was less than 50% at 1 µM.

    Signaling Pathways and Experimental Workflows

    Haspin Kinase Signaling Pathway

    Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[3][4][5] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres, ensuring accurate chromosome segregation during cell division.[6] Inhibition of Haspin disrupts this process, leading to mitotic defects and potentially inducing apoptosis in rapidly dividing cancer cells.[3][5]

    Haspin_Signaling_Pathway Haspin Kinase Signaling Pathway in Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates H3T3ph Phosphorylated Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC recruits Centromere Centromere CPC->Centromere localizes to ChromosomeSeg Proper Chromosome Segregation Centromere->ChromosomeSeg ensures Mitosis Successful Mitosis ChromosomeSeg->Mitosis Inhibitor Haspin Inhibitor (e.g., 4-alkyl-pyrazolo[3,4-g]isoquinoline) Inhibitor->Haspin inhibits

    Caption: Haspin kinase phosphorylates Histone H3, enabling proper chromosome segregation.

    CLK1 Signaling Pathway

    Cdc-like kinase 1 (CLK1) is a dual-specificity kinase involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7][8][9] Dysregulation of alternative splicing is a common feature in cancer and other diseases.[10] CLK1 itself is regulated by alternative splicing of its own pre-mRNA.[8] Inhibition of CLK1 can alter splicing patterns and affect the expression of various genes, making it a target for therapeutic intervention.

    CLK1_Signaling_Pathway CLK1 Signaling Pathway in Splicing Regulation CLK1 CLK1 Kinase SR_proteins SR Proteins CLK1->SR_proteins phosphorylates pSR_proteins Phosphorylated SR Proteins SR_proteins->pSR_proteins Spliceosome Spliceosome Assembly and Activity pSR_proteins->Spliceosome modulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA Mature mRNA pre_mRNA->mRNA splicing Protein Protein Expression mRNA->Protein Inhibitor CLK1 Inhibitor (e.g., 4-alkyl-pyrazolo[3,4-g]isoquinoline) Inhibitor->CLK1 inhibits

    Caption: CLK1 regulates pre-mRNA splicing through the phosphorylation of SR proteins.

    Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

    The general workflow for the synthesis and evaluation of kinase inhibitors derived from 1-ethyl-4-iodopyrazole scaffolds is depicted below.

    Experimental_Workflow Workflow for Kinase Inhibitor Synthesis and Evaluation Start 1-Ethyl-4-iodo-1H-pyrazole (or related precursor) Synthesis Chemical Synthesis (e.g., Cyclization, Alkylation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Final Compound (e.g., 4-alkyl-pyrazolo[3,4-g]isoquinoline) Purification->Compound Kinase_Assay In Vitro Kinase Assay (IC50 determination) Compound->Kinase_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Compound->Cell_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

    References

    Application Notes and Protocols for the Synthesis of Pyrazole-Based APIs

    Author: BenchChem Technical Support Team. Date: December 2025

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: Pyrazoles, five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms, are a foundational scaffold in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide range of pharmacological activities.[1] Consequently, the pyrazole nucleus is present in numerous blockbuster drugs, including anti-inflammatory agents, treatments for erectile dysfunction, and anti-obesity medications.[2] This document provides detailed synthetic protocols for three prominent pyrazole-based Active Pharmaceutical Ingredients (APIs): Celecoxib, Sildenafil, and Rimonabant. The methodologies are presented with quantitative data summarized in tables and visual workflows to aid in laboratory application.

    General Synthetic Strategies for the Pyrazole Core

    The construction of the pyrazole ring is a well-established area of organic synthesis. The most common and robust methods involve the condensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system.

    G cluster_main Core Pyrazole Synthesis Strategies Hydrazine Hydrazine (R-NH-NH₂) Pyrazole Pyrazole Product Hydrazine->Pyrazole Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Knorr Synthesis Unsaturated α,β-Unsaturated Carbonyl Unsaturated->Pyrazole via Pyrazoline intermediate Dipolar 1,3-Dipolar Cycloaddition Dipolar->Pyrazole [3+2] Cycloaddition

    Caption: Common strategies for pyrazole ring formation.

    Key synthetic strategies include:

    • Knorr Pyrazole Synthesis: The most classical and widely used method, this involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][3]

    • Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[2][4]

    • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile like an alkyne.[2][5]

    Celecoxib: A Selective COX-2 Inhibitor

    Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] This selectivity provides potent anti-inflammatory and analgesic effects while reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6]

    Signaling Pathway Inhibition by Celecoxib

    G AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation-induced) AA->COX2 PGs Prostaglandins (Pain, Inflammation) COX2->PGs Celecoxib Celecoxib Celecoxib->Block

    Caption: Celecoxib selectively blocks the COX-2 enzyme pathway.

    Synthetic Workflow for Celecoxib

    The synthesis of Celecoxib is a two-step process involving an initial Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a cyclocondensation reaction with the appropriate hydrazine derivative to form the pyrazole ring.[7][8]

    G Start1 p-Methylacetophenone Step1 Step 1: Claisen Condensation (Base-catalyzed) Start1->Step1 Start2 Ethyl Trifluoroacetate Start2->Step1 Intermediate 1-(4-methylphenyl)-4,4,4-trifluoro- 1,3-butanedione Step1->Intermediate Step2 Step 2: Cyclocondensation (Acid-catalyzed) Intermediate->Step2 Start3 4-Sulfamoylphenylhydrazine Hydrochloride Start3->Step2 Product Celecoxib Step2->Product

    Caption: Two-step synthetic workflow for Celecoxib.

    Experimental Protocol

    Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione This step involves a Claisen condensation reaction.[7]

    • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

    • Stir the mixture and control the temperature at 20-25°C.

    • Slowly and simultaneously, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

    • After the addition is complete, maintain the reaction temperature at 40-45°C for 5 hours.

    • Cool the mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

    • Allow the layers to separate. Evaporate the organic layer to dryness under reduced pressure.

    • Add 200 mL of petroleum ether to the residue to induce crystallization, yielding the dione product.

    Step 2: Synthesis of Celecoxib This step is a cyclocondensation reaction to form the pyrazole ring.[6][8]

    • Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol in a reaction vessel equipped with a reflux condenser.

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.

    Data Summary: Celecoxib Synthesis
    StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference(s)
    1p-Methylacetophenone, Ethyl trifluoroacetateSodium hydride, Toluene, HCl40-455~91%[7]
    21,3-Dione Intermediate, Hydrazine derivativeEthanol, HCl (cat.)RefluxSeveralHigh[6][8]

    Sildenafil: A PDE5 Inhibitor

    Sildenafil (Viagra) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[9] It is widely used for the treatment of erectile dysfunction. The synthesis has evolved from an initial linear route to a more convergent and optimized commercial process.[10][11]

    Synthetic Workflow for Sildenafil (Commercial Route)

    The commercial synthesis is a multi-step process that builds the substituted pyrazole core first and then constructs the fused pyrimidinone ring.

    G Start Diketone Ester Step1 1. Pyrazole Formation (w/ Hydrazine) Start->Step1 Step2 2. N-Methylation Step1->Step2 Step3 3. Hydrolysis Step2->Step3 Int1 Pyrazole Carboxylic Acid Step3->Int1 Step4 4. Nitration Int1->Step4 Step5 5. Amidation Step4->Step5 Int2 Aminopyrazole Carboxamide Step5->Int2 Step6 6. Acylation Int2->Step6 Start2 2-Ethoxybenzoyl Chloride Start2->Step6 Int3 Acylated Intermediate Step6->Int3 Step7 7. Cyclization Int3->Step7 Int4 Cyclized Core Step7->Int4 Step8 8. Chlorosulfonation Int4->Step8 Step9 9. Reaction with N-Methylpiperazine Step8->Step9 Product Sildenafil Step9->Product

    Caption: Multi-step commercial synthesis workflow for Sildenafil.

    Experimental Protocol (Key Steps)

    An improved process involves a more efficient chlorosulfonation reaction.[12]

    Step 1: Improved Chlorosulfonation

    • Add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g) and thionyl chloride (9.53 g) portion-wise to chlorosulfonic acid (50 mL) at 0–10 °C.

    • Raise the temperature to 20–30 °C and stir for 4 hours.

    • Pour the reaction mass slowly onto ice (~500 g).

    • Extract the product with dichloromethane (250 mL).

    • Wash the dichloromethane layer with 5% w/w aqueous sodium bicarbonate (100 mL). The resulting solution containing the sulfonyl chloride is used directly in the next step.

    Step 2: Amidation to form Sildenafil

    • To the dichloromethane solution from the previous step, add N-methylpiperazine (9.6 g) and stir for 1 hour at 20–25 °C.

    • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).

    • Concentrate the dichloromethane layer at <50 °C.

    • Add methanol to the residue to crystallize the product.

    • Filter the solid and dry under vacuum at 55–60 °C to obtain pure Sildenafil.

    Data Summary: Sildenafil Synthesis (Improved Method)
    StepKey ReactantReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference(s)
    1Pyrazolo[4,3-d]pyrimidin-7-one coreChlorosulfonic acid, Thionyl chloride0-304(Used in situ)[12]
    2Sulfonyl chloride intermediateN-methylpiperazine, Dichloromethane20-25190%[12]

    Rimonabant: An Anti-Obesity Drug

    Rimonabant is an inverse agonist for the cannabinoid receptor CB1. It was developed as an anti-obesity drug. A facile and economically competitive synthesis has been reported.[13]

    Synthetic Workflow for Rimonabant

    The synthesis is an efficient two-stage process starting from readily available materials.[13]

    G Start1 4-Chloropropiophenone Step1 Step 1: Diketo Ester Formation (LiHMDS) Start1->Step1 Start2 Diethyl Oxalate Start2->Step1 Intermediate1 Diketo Ester Intermediate Step1->Intermediate1 Step2 Step 2: Condensation Intermediate1->Step2 Start3 N-Aminopiperidine Start3->Step2 Intermediate2 Butyramide Intermediate Step2->Intermediate2 Step3 Step 3: In Situ Cyclization Intermediate2->Step3 Start4 2,4-Dichlorophenylhydrazine HCl Start4->Step3 Product Rimonabant Step3->Product

    Caption: Multi-step synthesis workflow for Rimonabant.

    Experimental Protocol

    Step 1: Preparation of ethyl-2,4-dioxo-3-methyl-4-(4-chlorophenyl)-butanoate [13]

    • To a mechanically stirred solution of lithium hexamethyldisilazane (LiHMDS) (300 mL, 1.0 M solution in hexane) in cyclohexane (300 mL), add a solution of 4-chloropropiophenone (50 g) in cyclohexane (125 mL) at 15-20 °C under a nitrogen atmosphere over 30-45 minutes.

    • After stirring for 1 hour, add diethyl oxalate (47.8 g) over 10 minutes.

    • Remove the cold bath and stir the reaction mixture for 6 hours.

    • Filter the precipitated yellow solid and wash with cyclohexane (100 mL) to obtain the diketo ester.

    Step 2: Synthesis of Rimonabant [13]

    • Condense the diketo ester from Step 1 with N-aminopiperidine in ethanol at room temperature for 1 hour. This forms the intermediate 4-(4-chlorophenyl)-3-methyl-2,4-dioxo-N-piperidin-1-yl-butyramide.

    • Perform an in situ cyclization by adding 2,4-dichlorophenylhydrazine hydrochloride to the reaction mixture.

    • Stir in ethanol at room temperature for 3 hours to produce Rimonabant.

    Data Summary: Rimonabant Synthesis
    StepKey ReactantReagents/SolventsTemperature (°C)Time (h)Overall Yield (%)Reference(s)
    14-ChloropropiophenoneLiHMDS, Diethyl oxalate, Cyclohexane15-20670% (for step 1)[13]
    2Diketo EsterN-aminopiperidine, 2,4-dichlorophenylhydrazine HCl, EthanolRoom Temp4~45% (overall)[13]

    References

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for the synthesis of 3-Ethyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common issues.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common and reliable methods for synthesizing 4-iodopyrazoles like this compound? A1: The most prevalent methods involve the direct electrophilic iodination of the pyrazole ring at the C4 position, which is the most electron-rich and nucleophilic site.[1][2] Key reliable methods include:

    • Iodine with an Oxidant: Using molecular iodine (I₂) combined with an oxidizing agent like hydrogen peroxide (H₂O₂), Ceric Ammonium Nitrate (CAN), or potassium iodate (KIO₃) is a common and effective approach.[3][4] The I₂/H₂O₂ system in water is considered an environmentally friendly "green" protocol.[3][5]

    • N-Iodosuccinimide (NIS): NIS is a mild and efficient iodinating agent. It is often used with an acid catalyst, such as trifluoroacetic acid (TFA), especially for pyrazoles that are less reactive due to electron-withdrawing groups.[3][4]

    • Iodine Monochloride (ICl): ICl is another effective reagent for iodination and can be used with a non-nucleophilic base like lithium carbonate (Li₂CO₃) to neutralize the HCl byproduct.[6][7]

    Q2: What are the typical byproducts or side reactions observed during the synthesis? A2: Common side reactions include the formation of regioisomers (e.g., 5-iodopyrazole), though C4-iodination is generally favored.[4] Over-iodination, leading to di- or tri-iodinated products, can also occur, particularly if the pyrazole ring is highly activated by electron-donating groups.[6] In some cases, if the reaction conditions are not optimized, unreacted starting material may remain, which can complicate purification.[4]

    Q3: How can I effectively purify the crude this compound product? A3: Purification strategies depend on the scale of the reaction and the nature of the impurities.

    • Column Chromatography: Silica gel chromatography is the most common and effective method for purifying 4-iodopyrazoles, allowing for the separation of the desired product from starting materials, isomers, and other byproducts.[3][4]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective technique for purification, especially on a larger scale.[3][4]

    • Aqueous Wash: During workup, washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is crucial to quench and remove any excess iodine.[1][8] An acidic wash can be used to remove basic impurities, while a wash with a base like sodium bicarbonate (NaHCO₃) can remove acidic byproducts.[3][8]

    Troubleshooting Guide

    This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.

    Question 1: My reaction yield is consistently low. What are the potential causes and solutions?

    • Potential Cause 1: Sub-optimal Iodinating Agent. The electrophilicity of molecular iodine (I₂) alone may be insufficient, especially if the pyrazole ring is deactivated.

      • Solution: Employ a more reactive iodinating system. N-Iodosuccinimide (NIS) with an acid catalyst like TFA is effective for less reactive pyrazoles.[3] Alternatively, generating a more potent iodinating species in situ using I₂ with an oxidant like Ceric Ammonium Nitrate (CAN) or H₂O₂ can significantly improve yields.[3][4]

    • Potential Cause 2: Inappropriate Reaction Conditions. Temperature, reaction time, and solvent choice are critical factors that can impact yield.

      • Solution: Optimize reaction conditions. For sluggish reactions, consider increasing the temperature; for example, heating to 80 °C is common for NIS/TFA iodinations.[3] Ensure the reaction runs for a sufficient time to go to completion by monitoring its progress with Thin-Layer Chromatography (TLC).[4] The solvent should fully dissolve the reactants; acetonitrile, acetic acid, and water are commonly used.[3]

    • Potential Cause 3: Incomplete Conversion. The reaction may not be proceeding to completion, leaving significant amounts of starting material.

      • Solution: Increase the reaction time and/or temperature to help drive the reaction to completion.[4] Also, verify the stoichiometry of your reagents. Using a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents) can ensure full consumption of the starting pyrazole.[3][9]

    G cluster_start Troubleshooting Low Yield cluster_analysis Analysis cluster_causes Potential Causes & Solutions cluster_end Outcome start Low Yield of This compound analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analysis cause1 Incomplete Conversion? (Starting material remains) analysis->cause1 Yes cause2 Side Products Formed? (Isomers, di-iodination) analysis->cause2 Yes cause3 Degradation? analysis->cause3 Yes sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node

    Question 2: I am observing the formation of multiple isomers. How can I improve regioselectivity for the 4-position?

    • Potential Cause: Reaction Conditions. While electrophilic substitution on the pyrazole ring typically favors the 4-position, harsh conditions or certain reagent systems can reduce this selectivity.[3]

      • Solution 1: Steric Hindrance. The presence of substituents at the N-1 or C-5 positions can sterically block substitution at those sites, thus favoring iodination at the C-4 position. The ethyl group at the C-3 position of your starting material already provides some steric influence.

      • Solution 2: Choice of Iodinating System. Some iodination systems offer superior regioselectivity. The I₂/CAN system has been demonstrated to be highly regioselective for the 4-position in the synthesis of substituted pyrazoles.[3][9] In contrast, using n-BuLi followed by iodine quenching is known to exclusively yield the 5-iodo derivative and should be avoided if the 4-iodo isomer is desired.[6][9]

    Quantitative Data Summary

    The yield of 4-iodopyrazole is highly dependent on the substrate and the chosen methodology. The table below summarizes yields reported for various iodination protocols on different pyrazole substrates, which can serve as a benchmark for optimizing the synthesis of this compound.

    Iodination MethodSubstrateReagentsSolventTemperature (°C)TimeYield (%)Reference
    I₂ / H₂O₂PyrazoleI₂ (0.5 eq), H₂O₂ (0.6 eq)WaterRoom Temp-Good to Excellent[4][5]
    I₂ / CAN1-aryl-3-CF₃-pyrazoleI₂ (1.3 eq), CAN (1.1 eq)MeCNRefluxOvernight81[4][9]
    NIS / TFA1-aryl-3-CF₃-pyrazoleNIS (1.5 eq), TFAAcetic Acid80 °COvernight71[3][9]
    ICl / Li₂CO₃1-acyl-dihydropyrazoleICl (3.0 eq), Li₂CO₃ (2.0 eq)DCMRoom Temp-up to 95[7]
    Experimental Protocols

    Below are detailed methodologies for key experiments. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

    Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide [3][8] This method is environmentally benign as the only byproduct is water.[5]

    • Suspend 3-Ethyl-1H-pyrazole (1.0 mmol) in water (5 mL) in a round-bottom flask.

    • Add molecular iodine (I₂) (0.5 mmol, 0.5 equiv).

    • Add 30% hydrogen peroxide (H₂O₂) (0.6 mmol, 0.6 equiv) dropwise to the stirring mixture.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

    • Isolate the product by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography.

    Protocol 2: Iodination using N-Iodosuccinimide (NIS) and TFA [3][9] This protocol is particularly effective for less reactive pyrazole substrates.

    • Dissolve 3-Ethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

    • Add a solution of N-Iodosuccinimide (NIS) (1.5 mmol, 1.5 equiv) in trifluoroacetic acid (TFA) (1 mL).

    • Heat the resulting mixture at 80 °C overnight.

    • Cool the solution to room temperature and dilute with dichloromethane (DCM) (60 mL).

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

    G start Start: 3-Ethyl-1H-pyrazole reaction Step 1: Electrophilic Iodination - Select Reagent (I₂/H₂O₂, NIS/TFA, etc.) - Optimize Conditions (Solvent, Temp, Time) - Monitor by TLC start->reaction workup Step 2: Reaction Work-up - Quench excess iodine (Na₂S₂O₃ wash) - Aqueous Washes (Acid/Base) - Extraction with organic solvent reaction->workup dry Step 3: Drying and Concentration - Dry organic layer (Na₂SO₄ or MgSO₄) - Filter - Remove solvent in vacuo workup->dry purify Step 4: Purification - Column Chromatography or - Recrystallization dry->purify product Final Product: This compound purify->product

    Protocol 3: Iodination using Ceric Ammonium Nitrate (CAN) and Iodine [1][8] This method is highly effective and regioselective for a range of substituted pyrazoles.[9]

    • Dissolve 3-Ethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

    • Add elemental iodine (I₂) (1.3 mmol, 1.3 equiv) and Ceric Ammonium Nitrate (CAN) (1.1 mmol, 1.1 equiv).

    • Reflux the reaction mixture overnight.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (15 mL).

    • Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (5 mL) and then with water (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

    G

    References

    Technical Support Center: Suzuki Coupling of 4-Iodopyrazoles

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with side reactions in the Suzuki coupling of 4-iodopyrazoles.

    Troubleshooting Guides

    This section addresses specific issues encountered during the Suzuki coupling of 4-iodopyrazoles, offering potential causes and actionable solutions.

    Issue 1: Low or No Yield of the Desired Coupled Product

    • Symptom: The reaction shows poor conversion of the 4-iodopyrazole starting material, with little to no formation of the desired 4-aryl/heteroaryl/vinyl pyrazole.

    • Possible Causes & Solutions:

    CauseRecommended Solution
    Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G2) that readily forms the active catalyst.[1] Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.[1][2]
    Incorrect Base/Solvent Combination The choice of base and solvent is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] Use degassed solvents like a dioxane/water or THF/water mixture.[1][4] For N-unsubstituted pyrazoles, the acidic N-H can interfere; protecting the nitrogen with a group like Boc or trityl can improve yields.[1]
    Low Reaction Temperature The oxidative addition step can be slow, especially for less reactive coupling partners.[1] Gradually increase the reaction temperature. Microwave irradiation can be an effective method for uniform and rapid heating to higher temperatures (e.g., 90-120 °C).[1][5]
    Poor Reagent Quality Ensure the 4-iodopyrazole, boronic acid/ester, and other reagents are pure and dry (if anhydrous conditions are required). Boronic acids can degrade over time; consider using freshly prepared or purchased reagents.

    Issue 2: Significant Deiodination of 4-Iodopyrazole

    • Symptom: A major byproduct is the corresponding 4-H-pyrazole, resulting from the replacement of the iodine atom with a hydrogen atom. This is a common issue as 4-iodopyrazoles are more prone to dehalogenation than their bromo or chloro counterparts.[3][4][6]

    • Possible Causes & Solutions:

    CauseRecommended Solution
    Inappropriate Ligand The rate of reductive elimination (product formation) is slow compared to the deiodination pathway. Switch to bulkier, more electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4] These ligands can accelerate reductive elimination, outcompeting deiodination.[4]
    Base is Too Strong or Protic Strong bases, especially in protic solvents, can promote deiodination.[4] Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1][4]
    High Reaction Temperature Elevated temperatures can sometimes favor the deiodination side reaction.[4] Attempt the reaction at the lowest effective temperature that still allows for reasonable conversion to the desired product.[1][4]
    Protic Solvent as a Hydride Source Protic solvents like alcohols can act as a source of hydride for the deiodination process.[4] Use aprotic solvents such as dioxane, toluene, or THF.[4]
    N-H Acidity For N-unsubstituted pyrazoles, the acidic proton can contribute to deiodination. Protecting the pyrazole nitrogen (e.g., with a Boc or trityl group) can significantly suppress this side reaction.[1]

    Issue 3: Formation of Homocoupled Boronic Acid Byproduct

    • Symptom: The formation of a symmetrical biaryl product derived from the coupling of two boronic acid molecules is observed.

    • Possible Causes & Solutions:

    CauseRecommended Solution
    Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[2][7] It is crucial to rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][7] A subsurface sparge with an inert gas can be particularly effective.[7]
    Presence of Pd(II) Species The reaction of Pd(II) species with the boronic acid can lead to homocoupling.[2][7] This can be more prevalent when using a Pd(II) precatalyst. Adding a mild reducing agent, such as potassium formate, can help to reduce Pd(II) to the active Pd(0) and suppress homocoupling.[7]

    Frequently Asked Questions (FAQs)

    Q1: Why is deiodination a more significant problem for 4-iodopyrazoles compared to 4-bromopyrazoles in Suzuki couplings?

    A1: The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the carbon-bromine (C-Br) bond.[3] While this higher reactivity can be advantageous, it also makes the 4-iodopyrazole more susceptible to competing side reactions like dehalogenation (deiodination).[3][4] In some cases, 4-bromopyrazole may be a more reliable substrate, providing higher yields of the desired product despite requiring more forcing conditions.[3][6]

    Q2: What is protodeborylation and how can I minimize it?

    A2: Protodeborylation is a side reaction where the boronic acid or ester is replaced by a hydrogen atom, effectively destroying the nucleophilic coupling partner. This can be more pronounced with certain heteroaryl boronic acids and under aqueous or high-temperature conditions.[2][8] To minimize this, you can try using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[2] Running the reaction at the lowest effective temperature and for the shortest possible time can also help.

    Q3: Can I use the same conditions for N-protected and N-unsubstituted 4-iodopyrazoles?

    A3: Not always. N-unsubstituted pyrazoles have an acidic N-H proton that can interfere with the catalytic cycle, potentially leading to catalyst inhibition or promoting side reactions like deiodination.[1] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, trityl) can block this acidity and often leads to cleaner reactions and higher yields.[1] If you are using an N-unsubstituted pyrazole, you may need to carefully optimize the base and other reaction parameters.

    Experimental Protocols

    General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole (Conventional Heating)

    • To a reaction vessel, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., SPhos, 4–10 mol%).

    • Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat this cycle three times).

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to 80–120 °C with vigorous stirring for 2–18 hours.[9]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography.[5]

    General Procedure for Suzuki-Miyaura Coupling of a 4-Iodopyrazole (Microwave Heating)

    • To a microwave vial, add the 4-iodopyrazole (1.0 equiv) and the arylboronic acid (1.0–1.2 equiv).[5]

    • Add the solvent (e.g., DME and water).[5]

    • Purge the vial with nitrogen or argon.[5]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv).[5]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 90–120 °C) for 5–30 minutes.[5]

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography.[5]

    Visualizations

    Suzuki_Coupling_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-I (Ar = Pyrazole) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation iodopyrazole Ar-I iodopyrazole->oxidative_addition

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Side_Reactions cluster_deiodination Deiodination Pathway cluster_homocoupling Homocoupling Pathway pd_complex1 Ar-Pd(II)L2-I reductive_elimination_H Reductive Elimination pd_complex1->reductive_elimination_H hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->reductive_elimination_H deiodinated_product Ar-H (Byproduct) reductive_elimination_H->deiodinated_product boronic_acid Ar'B(OH)2 homocoupling_reaction Homocoupling boronic_acid->homocoupling_reaction pd2 Pd(II) / O2 pd2->homocoupling_reaction homocoupled_product Ar'-Ar' (Byproduct) homocoupling_reaction->homocoupled_product Troubleshooting_Workflow start Low Yield or Side Product Formation check_deiodination Deiodination (Ar-H) Observed? start->check_deiodination check_homocoupling Homocoupling (Ar'-Ar') Observed? check_deiodination->check_homocoupling No solution_deiodination Use bulky, e--rich ligand Switch to aprotic solvent Use weaker base (K3PO4) Protect pyrazole N-H check_deiodination->solution_deiodination Yes check_conversion Low Conversion? check_homocoupling->check_conversion No solution_homocoupling Degas reaction mixture Maintain inert atmosphere Add mild reducing agent check_homocoupling->solution_homocoupling Yes solution_conversion Use active Pd(0) catalyst Increase temperature Screen bases/solvents check_conversion->solution_conversion Yes end Improved Reaction solution_deiodination->end solution_homocoupling->end solution_conversion->end

    References

    Technical Support Center: Overcoming Dehalogenation of 3-Ethyl-4-iodo-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation of 3-Ethyl-4-iodo-1H-pyrazole during their experiments.

    Troubleshooting Guide

    This guide addresses specific issues related to the undesired removal of the iodine atom (dehalogenation or deiodination) from this compound, a common side reaction in cross-coupling chemistry.

    Issue 1: Significant formation of 3-Ethyl-1H-pyrazole byproduct in Suzuki-Miyaura coupling.

    • Question: I am observing a significant amount of the dehalogenated byproduct, 3-Ethyl-1H-pyrazole, in my Suzuki-Miyaura reaction, leading to low yields of the desired coupled product. What are the likely causes and how can I mitigate this?

    • Answer: Dehalogenation is a prevalent side reaction in palladium-catalyzed couplings, particularly with electron-rich heteroaryl iodides like this compound.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species which can then participate in a competing reductive elimination pathway to yield the dehalogenated pyrazole.[1]

      Potential Solutions:

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[1] Consider switching from less bulky ligands (e.g., PPh₃) to more sterically demanding biaryl phosphine ligands.

      • Base Selection: The strength and type of base can significantly influence the extent of dehalogenation. Strong, protic bases (e.g., alkoxides in protic solvents) can be a source of hydride, leading to increased dehalogenation. Switching to a weaker, non-nucleophilic inorganic base is often beneficial.

      • Temperature Control: Higher reaction temperatures can accelerate the rate of dehalogenation.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Solvent Choice: The solvent can act as a hydride source. Aprotic solvents are generally preferred over protic solvents.

      • Catalyst Loading: While seemingly counterintuitive, excessively high palladium catalyst loading can sometimes lead to an increase in side reactions. Consider reducing the catalyst loading to 1-2 mol%.[1]

    Issue 2: Low conversion and dehalogenation in Sonogashira coupling.

    • Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and produces the dehalogenated pyrazole as a major byproduct. How can I improve this reaction?

    • Answer: While Sonogashira couplings are also susceptible to dehalogenation, the issue is often linked to catalyst inefficiency or slow reductive elimination.

      Potential Solutions:

      • Catalyst System: For copper-free Sonogashira reactions, ensure rigorous exclusion of oxygen. In copper-co-catalyzed reactions, a milder base like a tertiary amine (e.g., Et₃N, DIPEA) can help minimize side reactions.

      • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the final product-forming reductive elimination step, outcompeting the dehalogenation pathway.[1]

      • Temperature: As with Suzuki-Miyaura coupling, lower reaction temperatures can disproportionately decrease the rate of deiodination.[1]

    Issue 3: Dehalogenation as the primary pathway in Buchwald-Hartwig amination.

    • Question: When attempting a Buchwald-Hartwig amination with this compound, I am primarily observing the formation of 3-Ethyl-1H-pyrazole. What adjustments can I make?

    • Answer: In Buchwald-Hartwig amination, the choice of ligand and base is paramount to favor C-N bond formation over dehalogenation.

      Potential Solutions:

      • Ligand Selection: Employ bulky biaryl phosphine ligands such as XPhos or RuPhos, which have been demonstrated to be effective in promoting C-N bond formation while suppressing dehalogenation.[1]

      • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices for this transformation.[1]

    Frequently Asked Questions (FAQs)

    Q1: Why is this compound prone to dehalogenation?

    A1: The C-I bond in 4-iodopyrazoles is relatively weak, making it susceptible to cleavage.[1] In the context of palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride species is a common occurrence. These species can arise from the reaction of the palladium complex with bases, solvents, or trace amounts of water. The palladium-hydride can then react with the this compound in a reductive process that replaces the iodine with a hydrogen atom.

    Q2: Are there any general strategies to minimize dehalogenation across different coupling reactions?

    A2: Yes, several general strategies can be employed:

    • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and RuPhos can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

    • Choose a Non-Nucleophilic, Aprotic Base: Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over alkoxides or hydroxides, especially in combination with aprotic solvents like dioxane, toluene, or THF.

    • Optimize Reaction Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow. This can often find a sweet spot where the desired reaction proceeds efficiently with minimal dehalogenation.

    • Ensure Anhydrous and Inert Conditions: Minimizing water and oxygen in the reaction can reduce the formation of palladium-hydride species.

    Q3: Should I consider using 3-Ethyl-4-bromo-1H-pyrazole instead of the iodo- a`nalogue?

    A3: This is a valid consideration. While 4-iodopyrazoles are generally more reactive, they are also more prone to dehalogenation.[1] The corresponding 4-bromopyrazole is often more stable and less susceptible to this side reaction, which can lead to higher overall yields of the desired product, albeit potentially requiring more forcing reaction conditions (e.g., higher temperatures or more active catalysts).

    Data Presentation

    The following tables summarize quantitative data on the effect of different reaction parameters on the yield of cross-coupling products and the formation of dehalogenated byproducts for 4-iodopyrazoles. This data can serve as a starting point for optimizing reactions with this compound.

    Table 1: Comparison of Halogen Leaving Groups in Suzuki-Miyaura Coupling

    Halogen (X)Catalyst SystemBaseYield of Coupled Product (%)Notes
    IodoPd(OAc)₂, SPhosK₂CO₃85-95Most reactive, but prone to dehalogenation.
    BromoXPhos Pd G2, K₃PO₄High80-93Good balance of reactivity and stability.
    ChloroPd(OAc)₂, SPhosK₃PO₄60-95Requires highly active catalyst systems.

    Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 4-Halo-1H-1-tritylpyrazoles

    HalogenLigandBaseTemperature (°C)Time (h)Yield (%)
    IodotBuDavePhostBuOK1601060
    BromotBuDavePhostBuOK1601095
    IodoXPhostBuOK1601060
    BromoXPhostBuOK1601075

    Note: In this specific study, the bromo-substituted pyrazole provided a higher yield than the iodo-substituted pyrazole under these conditions.[1]

    Experimental Protocols

    Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

    This protocol provides a general starting point and may require further optimization for specific substrates.

    • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a non-nucleophilic base such as K₃PO₄ (3.0 equiv). Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

    • Reaction Setup: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe.

    • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the deiodinated byproduct.

    • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

    Protocol 2: General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens)

    This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.

    • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the this compound (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv).

    • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous DMF, the amine (1.5-2.0 equiv), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.

    • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.[2]

    Visualizations

    Dehalogenation_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pyrazole This compound (Ar-I) pyrazole->oxidative_addition pd_complex Ar-Pd(II)-I (Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_h_formation Pd-H Formation pd_complex->pd_h_formation boronic_acid R-B(OR)2 boronic_acid->transmetalation pd_r_complex Ar-Pd(II)-R (Ln) transmetalation->pd_r_complex reductive_elimination Reductive Elimination (Desired Pathway) pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 3-Ethyl-4-R-1H-pyrazole (Ar-R) reductive_elimination->product pd_h_source Hydride Source (Base, Solvent, H2O) pd_h_source->pd_h_formation pd_h_complex H-Pd(II)-I (Ln) pd_h_formation->pd_h_complex reductive_elimination_side Reductive Elimination (Side Reaction) pd_h_complex->reductive_elimination_side reductive_elimination_side->pd0 Regenerates Catalyst dehalogenated_product 3-Ethyl-1H-pyrazole (Ar-H) reductive_elimination_side->dehalogenated_product

    Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.

    Troubleshooting_Workflow start Dehalogenation Observed check_ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->check_ligand change_ligand Switch to a bulky, electron-rich ligand. check_ligand->change_ligand No check_base Is the base non-nucleophilic and aprotic (e.g., K3PO4, Cs2CO3)? check_ligand->check_base Yes change_ligand->check_base change_base Switch to a weaker, non-nucleophilic base. check_base->change_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes change_base->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp No consider_bromo Consider using the 4-bromo analogue. check_temp->consider_bromo Yes lower_temp->consider_bromo end Problem Resolved consider_bromo->end

    Caption: Troubleshooting workflow for addressing dehalogenation.

    References

    Technical Support Center: Purification of 3-Ethyl-4-iodo-1H-pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-4-iodo-1H-pyrazole derivatives.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common methods for purifying this compound derivatives?

    A1: The most frequently employed and effective methods for the purification of this compound derivatives are column chromatography on silica gel and recrystallization. For derivatives that are oils at room temperature, vacuum distillation may also be a viable option, provided the compound is thermally stable.[1] Another technique that can be employed, particularly to remove basic or acidic impurities, is acid-base extraction.

    Q2: What are the typical solvent systems for column chromatography of this compound derivatives?

    A2: A common and effective eluent system for the column chromatography of iodo-pyrazole derivatives is a gradient of ethyl acetate in a non-polar solvent like hexane or heptane.[1] The precise ratio of the solvents should be optimized for each specific derivative by first performing Thin Layer Chromatography (TLC) analysis to achieve good separation between the desired product and any impurities.

    Q3: Which solvents are recommended for the recrystallization of this compound derivatives?

    A3: Suitable solvents for the recrystallization of this compound derivatives are typically polar protic solvents such as ethanol or methanol.[1] In cases where the compound is highly soluble, a mixed solvent system, for instance, ethanol-water or ethyl acetate-hexane, can be effective. The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    Q4: My purified this compound derivative is colored. How can I decolorize it?

    A4: A colored product often indicates the presence of trace impurities or degradation products. Several methods can be employed for decolorization:

    • Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter the mixture through a pad of celite. The purified compound can then be recovered by recrystallization.[1]

    • Recrystallization: The process of recrystallization itself is often effective at removing colored impurities, as they may remain dissolved in the mother liquor.[1]

    • Silica Gel Plug: Dissolving the compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain colored impurities.[1]

    Q5: What are the common impurities I might encounter during the synthesis of this compound derivatives?

    A5: Common impurities can include unreacted starting materials, byproducts, and regioisomers. The formation of regioisomers, where the ethyl and iodo groups are in different positions on the pyrazole ring, is a frequent challenge in pyrazole synthesis.[1] Identification of these impurities can be achieved by co-spotting with starting materials on a TLC plate and through spectroscopic analysis such as ¹H NMR and LC-MS.[1]

    Troubleshooting Guide

    This guide addresses specific issues you may encounter during the purification of this compound derivatives.

    Problem 1: My final product is an oil and will not solidify.

    • Possible Cause: Residual solvent or the presence of impurities can lower the melting point of your compound, causing it to remain an oil.

    • Troubleshooting Steps:

      • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.[1]

      • Column Chromatography: This is a highly effective method for purifying oily products. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.[1]

      • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can be purified by recrystallization and then neutralized to recover the purified pyrazole oil.

    Problem 2: I am observing multiple spots on my TLC plate after synthesis.

    • Possible Cause: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include your desired product, unreacted starting materials, byproducts, or regioisomers.[1]

    • Troubleshooting Steps:

      • Identification of Spots:

        • Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to identify if any of the impurity spots correspond to the starting materials.[1]

        • Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column to analyze by ¹H NMR or LC-MS to help identify its structure.[1]

      • Removal of Impurities:

        • Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[1] Experiment with different solvent systems to optimize the separation.

        • Recrystallization: If the impurities have significantly different solubilities than your product, recrystallization can be an effective purification method.[1]

    Data Presentation

    Table 1: Comparison of Purification Methods for Iodo-Pyrazole Derivatives

    Purification MethodTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
    Column Chromatography >98%50-90%High resolution for separating closely related impurities and regioisomers.[1]Can be time-consuming and requires larger volumes of solvent.
    Recrystallization 95-99%60-95%Simple, cost-effective, and good for removing small amounts of impurities from a solid product.[1]Not effective for separating impurities with similar solubility or for purifying oils.
    Acid-Base Extraction Variable>90%Effective for removing acidic or basic impurities.Only applicable for removing specific types of impurities and may require further purification.
    Vacuum Distillation >97%40-80%Suitable for purifying thermally stable liquid products.[1]Not suitable for thermally sensitive compounds or solids.

    Table 2: Recommended Solvents for Purification of this compound Derivatives

    Purification MethodSolvent/Solvent SystemRationale
    Column Chromatography Hexane/Ethyl Acetate (Gradient)Good for separating compounds of varying polarity.[1]
    Recrystallization Ethanol or MethanolGood solubility at high temperatures and poor solubility at low temperatures for many pyrazole derivatives.
    Ethanol/WaterCan be used if the compound is too soluble in pure ethanol to achieve good crystal formation upon cooling.
    Acid-Base Extraction Diethyl ether / 1M HClTo separate basic pyrazole from neutral or acidic impurities.

    Experimental Protocols

    Protocol 1: Detailed Methodology for Column Chromatography Purification

    This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

    • TLC Analysis:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]

    • Column Packing:

      • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

      • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the packing is uniform and free of air bubbles.

      • Add a thin layer of sand on top of the silica gel bed.[1]

    • Sample Loading:

      • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

      • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Begin eluting the column, collecting fractions in test tubes.

      • You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[1]

    • Fraction Analysis:

      • Monitor the collected fractions by TLC to identify which ones contain your purified product.

      • Combine the pure fractions.

    • Solvent Removal:

      • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

      • Further dry the product under high vacuum to remove any residual solvent.[1]

    Protocol 2: Detailed Methodology for Recrystallization

    This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.

    • Solvent Selection:

      • Place a small amount of the crude product in a test tube.

      • Add a few drops of a potential solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

      • Gently heat the test tube. The compound should dissolve completely.

      • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form. If no crystals form, the solvent may be too good; try a less polar solvent or a mixed solvent system.

    • Dissolution:

      • Place the crude product in an Erlenmeyer flask.

      • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

    • Decolorization (if necessary):

      • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

      • Hot filter the solution through a fluted filter paper to remove the charcoal.

    • Crystallization:

      • Allow the hot, clear solution to cool slowly to room temperature.

      • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

    Mandatory Visualization

    Purification_Workflow cluster_start Starting Material cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_final Final Product Crude Crude this compound (Mixture of product, impurities, regioisomers) TLC TLC Analysis (Identify number of components) Crude->TLC Is_Solid Is the crude product a solid? TLC->Is_Solid Column Column Chromatography TLC->Column Complex Mixture Distillation Vacuum Distillation (If thermally stable oil) TLC->Distillation Oily Product Is_Solid->Column No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Purity_Check Purity Check (TLC, NMR, LC-MS) Column->Purity_Check Recrystallization->Purity_Check Distillation->Purity_Check Pure_Product Pure this compound Derivative Purity_Check->Column Impure Purity_Check->Pure_Product Purity > 98%

    Caption: General workflow for the purification of this compound derivatives.

    Troubleshooting_Guide cluster_problem Problem Identification cluster_oily Troubleshooting: Oily Product cluster_tlc Troubleshooting: Multiple TLC Spots cluster_color Troubleshooting: Colored Product Problem Purification Issue Encountered Oily_Product Product is an Oil Problem->Oily_Product Multi_Spots Multiple Spots on TLC Problem->Multi_Spots Colored_Product Product is Colored Problem->Colored_Product High_Vacuum High-Vacuum Evaporation Oily_Product->High_Vacuum Column_Chrom Column Chromatography Oily_Product->Column_Chrom Salt_Formation Salt Formation & Recrystallization Oily_Product->Salt_Formation Identify_Spots Identify Spots (Co-spotting, Spectroscopy) Multi_Spots->Identify_Spots Separate_Column Separation by Column Chromatography Identify_Spots->Separate_Column Separate_Recryst Separation by Recrystallization (If solubilities differ) Identify_Spots->Separate_Recryst Charcoal Activated Charcoal Treatment Colored_Product->Charcoal Recrystallize_Color Recrystallization Colored_Product->Recrystallize_Color Silica_Plug Silica Gel Plug Colored_Product->Silica_Plug

    Caption: Troubleshooting guide for common purification issues of this compound derivatives.

    References

    Technical Support Center: Optimizing Sonogashira Coupling with 3-Ethyl-4-iodo-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 3-Ethyl-4-iodo-1H-pyrazole.

    Troubleshooting Guide

    Low yields or reaction failures with N-heterocyclic compounds like this compound are common but can often be resolved by systematically evaluating the reaction components and conditions. Pyrazoles can act as ligands for the palladium catalyst, potentially inhibiting the reaction.[1] Therefore, careful optimization is crucial for success.

    Issue Potential Cause Recommended Solution
    Low to No Conversion Catalyst Inactivation: The pyrazole substrate may be coordinating with the palladium center, thus inhibiting catalysis.[1]- Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[1] - Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).
    Poor Reagent Quality: Presence of water or oxygen can deactivate the catalyst and lead to side reactions.[1]- Use anhydrous and degassed solvents and amine bases. Distilling the amine base can sometimes resolve reaction failures.[1]
    Insufficient Temperature: The reaction may require thermal energy to proceed efficiently, especially with less reactive coupling partners.- Gradually increase the reaction temperature, for instance from room temperature to 50-80 °C.[2]
    Significant Homocoupling of Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed Sonogashira reactions.[1]- Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2] - Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling with an inert gas.
    High Concentration of Alkyne: A high initial concentration of the alkyne can favor the homocoupling pathway.- Add the terminal alkyne to the reaction mixture slowly, for example, via a syringe pump.[1]
    Copper Co-catalyst: The copper(I) co-catalyst is often implicated in promoting homocoupling.- Consider switching to a copper-free Sonogashira protocol.
    Deiodination of the Pyrazole Reaction Conditions: Certain conditions can favor hydrodehalogenation, where the iodo group is replaced by a hydrogen atom.- Lowering the reaction temperature and extending the reaction time may minimize this side reaction. - The choice of solvent can play a role; ensure a dry, aprotic solvent is used.

    Frequently Asked Questions (FAQs)

    Q1: What is a typical starting catalyst loading for the Sonogashira coupling of this compound?

    A1: For the Sonogashira coupling of a 4-iodopyrazole derivative, a good starting point for catalyst loading is typically 1-5 mol% for the palladium catalyst and 2-10 mol% for the copper(I) co-catalyst. A representative protocol for a similar substrate, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, suggests using 2 mol% of PdCl₂(PPh₃)₂ and 4 mol% of CuI.[2]

    Q2: How critical is the choice of palladium catalyst and ligand?

    A2: The choice of the palladium source and accompanying ligand is crucial. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, pyrazole substrates can sometimes require more specialized ligands to achieve high yields.[1][3] Bulky, electron-rich phosphine ligands can enhance the catalytic activity and prevent catalyst deactivation.[1]

    Q3: What is the role of the copper(I) co-catalyst, and is it always necessary?

    A3: The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper acetylide intermediate.[3] This intermediate then undergoes transmetalation with the palladium complex, facilitating the cross-coupling reaction.[2] While the copper co-catalyst generally increases the reaction rate, it can also promote the undesirable homocoupling of the alkyne.[3] In cases where homocoupling is a significant issue, copper-free Sonogashira protocols can be employed.

    Q4: Which solvents and bases are recommended for this reaction?

    A4: Anhydrous and degassed polar aprotic solvents like DMF or THF are commonly used.[2] Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[2][4]

    Q5: How can I monitor the progress of the reaction?

    A5: The progress of the Sonogashira coupling can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the desired product.

    Data Presentation

    Table 1: Representative Catalyst Loading and Reaction Conditions for Sonogashira Coupling of a Substituted 4-Iodo-Pyrazole

    ComponentRoleTypical Loading/Amount
    This compoundAryl Halide1.0 equiv
    Terminal AlkyneCoupling Partner1.2 equiv
    PdCl₂(PPh₃)₂Palladium Catalyst2 mol%
    CuICo-catalyst4 mol%
    Triethylamine (TEA)Base3.0 equiv
    THF or DMFSolvent5 mL per 1.0 mmol of pyrazole
    TemperatureReaction Condition50-80 °C

    This data is based on a protocol for the structurally similar 1-ethyl-4-iodo-5-methyl-1H-pyrazole.[2]

    Experimental Protocols

    Detailed Methodology for Sonogashira Coupling of this compound[2]

    This protocol provides a general procedure that can be optimized for specific terminal alkynes.

    Materials:

    • This compound

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware (Schlenk flask, etc.)

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add the anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Visualizations

    Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylI This compound ArylI->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Aryl-Pd(II)-Alkyne Complex Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product CuI_node CuI Cu_Acetylide Copper Acetylide CuI_node->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base (e.g., TEA) Base->Cu_Acetylide Cu_Acetylide->Transmetal

    Catalytic cycles of the Sonogashira reaction.

    Optimization_Workflow start Start: Low Yield or No Reaction check_reagents Check Reagent Quality (Anhydrous, Degassed) start->check_reagents optimize_catalyst Optimize Catalyst System (Loading, Ligand) check_reagents->optimize_catalyst Reagents OK success Successful Coupling check_reagents->success Improved Yield optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) optimize_catalyst->optimize_conditions No Improvement optimize_catalyst->success Improved Yield troubleshoot_sides Troubleshoot Side Reactions (Homocoupling, Deiodination) optimize_conditions->troubleshoot_sides Still Low Yield optimize_conditions->success Improved Yield troubleshoot_sides->success Side Reactions Minimized

    References

    Technical Support Center: Troubleshooting Heck Reactions with Iodopyrazoles

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Heck reactions involving iodopyrazole substrates.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common issues observed in Heck reactions with iodopyrazoles?

    A1: The most frequent challenges include low to moderate yields of the desired coupled product, and the formation of side products, most notably the deiodinated pyrazole (hydrodehalogenation). Other potential issues include reaction stalling, formation of palladium black, and achieving high stereoselectivity (E/Z isomer ratio).[1][2]

    Q2: Why is deiodination a significant problem with iodopyrazole substrates?

    A2: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings involving iodo-heterocycles.[2] This competing pathway reduces the yield of the desired product and complicates purification.[1][2] Iodopyrazoles can be particularly susceptible to this side reaction under certain conditions.[2]

    Q3: What are the key reaction parameters to consider for optimizing the Heck reaction with iodopyrazoles?

    A3: Successful Heck coupling of iodopyrazoles is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent, as well as the reaction temperature and duration. The protecting group on the pyrazole nitrogen also plays a crucial role in the reaction outcome.[1]

    Q4: Which catalyst system is generally recommended for Heck reactions of iodopyrazoles?

    A4: A combination of a palladium(II) acetate (Pd(OAc)₂) catalyst with a phosphine ligand is a common starting point. Specifically, triethyl phosphite (P(OEt)₃) has been shown to be a particularly effective ligand for this transformation.[1]

    Troubleshooting Guide

    Issue 1: Low Yield of the Desired Alkenyl-Pyrazole Product

    Symptoms:

    • Low conversion of the starting iodopyrazole.

    • Significant amount of unreacted starting material observed by TLC or LC-MS analysis.

    Possible Causes & Solutions:

    CauseRecommended Action
    Suboptimal Ligand The choice of phosphine ligand is critical. While triphenylphosphine (PPh₃) can be used, triethyl phosphite (P(OEt)₃) has been demonstrated to provide significantly higher yields in the Heck coupling of iodopyrazoles with acrylates.[1] Consider screening different phosphine ligands.
    Inappropriate Ligand Concentration The concentration of the phosphine ligand can impact the reaction rate and yield. For the Pd(OAc)₂/P(OEt)₃ system, a ligand concentration of around 4 mol% has been found to be optimal. Higher concentrations may lead to a decrease in yield.[1]
    Insufficient Reaction Time or Temperature If the reaction is sluggish, consider increasing the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Typical temperatures for these reactions are in the range of 80-100 °C.[1]
    Inadequate Base A suitable base is required to neutralize the HI generated during the catalytic cycle. Triethylamine (Et₃N) is a commonly used and effective base for this reaction.[1] Ensure the base is fresh and of high purity.
    Poor Catalyst Activity The palladium catalyst can deactivate over the course of the reaction, often indicated by the formation of palladium black. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. If palladium black is observed, troubleshooting the catalyst stability is necessary.
    Issue 2: Significant Formation of Deiodinated Pyrazole Side Product

    Symptoms:

    • A significant peak corresponding to the pyrazole (with H instead of I at the 4-position) is observed in the crude reaction mixture by NMR or LC-MS.

    • The desired product is isolated in low yield, contaminated with the deiodinated pyrazole.[1][2]

    Possible Causes & Solutions:

    CauseRecommended Action
    Slow Reductive Elimination The deiodination pathway can compete with the desired reductive elimination step to form the C-C bond. The choice of ligand can influence the relative rates of these pathways. Electron-rich and bulky phosphine ligands can sometimes accelerate reductive elimination.
    Presence of Protic Impurities Water or other protic impurities in the solvent or reagents can serve as a proton source for the deiodination reaction. Ensure that anhydrous solvents and reagents are used.
    High Reaction Temperature Elevated temperatures can sometimes favor the deiodination side reaction.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
    Suboptimal Base The nature of the base can influence the extent of deiodination. While triethylamine is generally effective, screening other organic or inorganic bases might be beneficial if deiodination is a major issue.

    Data Presentation

    Table 1: Effect of Phosphine Ligand and its Concentration on the Heck Reaction of 4-Iodo-1-trityl-1H-pyrazole with Methyl Acrylate. [1]

    EntryAlkene (equiv.)Ligand (mol%)Yield (%)
    15None46
    25P(OEt)₃ (20)40
    35P(OEt)₃ (10)65
    45P(OEt)₃ (4)95
    51.2P(OEt)₃ (4)95
    65PPh₃ (4)50

    Reaction conditions: 4-iodo-1-trityl-1H-pyrazole, methyl acrylate, Pd(OAc)₂ (1 mol%), triethylamine, DMF, 80 °C, 24 h.

    Table 2: Heck Reaction of 1-Protected-4-iodopyrazoles with Various Alkenes. [1]

    EntryPyrazole Protecting GroupAlkeneProductYield (%)
    1TritylMethyl acrylate(E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole95
    2Trityltert-Butyl acrylate(E)-4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole90
    3TritylMethyl vinyl ketone(E/Z)-4-(2-Acetylvinyl)-1-trityl-1H-pyrazole85
    4TritylStyrene(E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole44
    5BenzylMethyl acrylate(E)-1-Benzyl-4-(2-methoxycarbonylvinyl)-1H-pyrazole80
    6TosylMethyl acrylate(E)-4-(2-Methoxycarbonylvinyl)-1-tosyl-1H-pyrazole60

    Reaction conditions: 1-protected-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%), Et₃N, DMF, 80 °C, 24 h.

    Experimental Protocols

    General Procedure for the Heck-Mizoroki Reaction of 1-Protected-4-iodo-1H-pyrazoles[1]

    A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equivalent), the corresponding alkene (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and triethyl phosphite (P(OEt)₃, 4 mol%) in a suitable solvent such as N,N-dimethylformamide (DMF) is prepared in a reaction vessel. Triethylamine (Et₃N, 2.0 equivalents) is then added as a base. The reaction vessel is sealed and heated to 80 °C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-alkenyl-1H-pyrazole.

    Mandatory Visualization

    Heck_Troubleshooting cluster_good_yield cluster_low_yield Troubleshooting: Low Yield start Start Heck Reaction (Iodopyrazole + Alkene) check_yield Reaction Complete. Check Yield and Purity. start->check_yield good_yield High Yield & Purity check_yield->good_yield Yes low_yield Low Yield check_yield->low_yield No end End good_yield->end check_side_products Analyze Side Products low_yield->check_side_products deiodination Deiodination Product (Pyrazole-H) check_side_products->deiodination Deiodinated Pyrazole is major byproduct optimize_ligand Optimize Ligand: - Use P(OEt)3 - Adjust concentration (4 mol%) check_side_products->optimize_ligand Mainly unreacted starting material optimize_deiodination Minimize Deiodination: - Use anhydrous conditions - Lower temperature - Screen bases deiodination->optimize_deiodination optimize_conditions Optimize Conditions: - Increase temp./time - Check base quality optimize_ligand->optimize_conditions optimize_conditions->start Rerun Reaction optimize_deiodination->start Rerun Reaction

    Caption: Troubleshooting workflow for Heck reactions with iodopyrazoles.

    References

    stability of 3-Ethyl-4-iodo-1H-pyrazole under basic conditions

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 3-Ethyl-4-iodo-1H-pyrazole under basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

    Troubleshooting Guide

    This guide addresses specific issues that may be encountered during experiments involving this compound in the presence of bases.

    Q1: My reaction mixture turned dark brown or black after adding a base and heating.

    A1: This discoloration often indicates decomposition of the pyrazole compound.[1] While 4-iodopyrazoles are stable enough for use in reactions with some bases at elevated temperatures (up to 130 °C), decomposition has been observed at temperatures of 160 °C or higher.[1]

    • Recommendation: Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider screening different solvents or catalyst systems to facilitate the reaction under milder conditions.

    • Workflow:

    G start Reaction Mixture Turning Black check_temp Is reaction temperature > 150°C? start->check_temp lower_temp Action: Reduce reaction temperature. Monitor for improvement. check_temp->lower_temp Yes stable Decomposition less likely due to heat. Investigate other causes. check_temp->stable No consider_alt Investigate alternative factors: - Base incompatibility - Oxidative side reactions - Starting material purity lower_temp->consider_alt

    Caption: Troubleshooting workflow for reaction decomposition.

    Q2: I am observing significant amounts of a de-iodinated by-product in my reaction.

    A2: The carbon-iodine bond in 4-iodo-pyrazoles is the most labile among halo-pyrazoles (I > Br > Cl) and can be susceptible to cleavage.[2] This can lead to dehalogenation, especially under certain reductive conditions or as a side reaction in palladium-catalyzed couplings.[2]

    • Possible Causes:

      • Reductive Environment: Unintended reducing agents or conditions in your reaction.

      • Catalyst System: Some catalyst systems, particularly in cross-coupling reactions, can promote dehalogenation as a competitive pathway.

      • Base Choice: While not the primary cause, certain bases in combination with other reagents might facilitate this side reaction.

    • Recommendations:

      • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can sometimes be linked to catalyst cycle issues.[1]

      • Screen different palladium catalysts and ligands. Some ligands are better at promoting the desired coupling over dehalogenation.

      • Re-evaluate the choice and purity of your base.

    Q3: My nucleophilic substitution reaction at a different position on the molecule is not working, and I'm isolating my starting material or seeing complex mixtures.

    A3: The iodine atom at the C4 position is susceptible to displacement by nucleophiles.[1] If you are using a strong nucleophile with the intention of reacting it elsewhere, it may preferentially attack the C4 position. Additionally, the N-H proton of the pyrazole ring is acidic and will be deprotonated by a base, which can alter the molecule's reactivity.[3][4]

    • Recommendation: Protect the pyrazole N-H proton before carrying out the reaction. Common protecting groups for pyrazoles include Boc and ethoxyethyl (EtOEt).[5][6][7] This prevents the formation of the pyrazolate anion and can help direct the reactivity of other functional groups. If the C4-iodine is the issue, a different synthetic strategy may be required.

    Frequently Asked Questions (FAQs)

    Q1: Is this compound stable under basic conditions?

    A1: The stability is condition-dependent. Based on data for the parent 4-iodopyrazole, the compound is stable enough for use with a range of bases, including aqueous sodium hydroxide at room temperature and stronger bases like potassium t-butoxide at elevated temperatures (e.g., 130 °C).[1] However, strong bases can deprotonate the N1-position, forming a pyrazolate anion which may alter reactivity.[3][4] In the presence of a strong base, deprotonation at C3 can potentially occur, leading to ring opening, though this is less common.[3]

    Q2: What are the potential degradation pathways for this compound in the presence of a base?

    A2: The primary potential degradation pathways include:

    • Nucleophilic Aromatic Substitution (SNAr): The iodide at the C4 position can be displaced by strong nucleophiles, including hydroxide ions if a strong aqueous base is used at high temperatures.

    • Ring Opening: Under very strong basic conditions, deprotonation at C3 could theoretically lead to ring-opening, although this is a less common pathway for pyrazoles.[3]

    • Further Iodination: In the presence of a base like ammonium hydroxide and an iodine source, further iodination can occur.[1]

    G sub This compound p1 Pyrazolate Anion sub->p1 Deprotonation (N-H) p2 4-substituted product + I⁻ sub->p2 SNAr at C4 base Base (e.g., NaOH) base->p1 nuc Nucleophile (Nu⁻) nuc->p2

    Caption: Potential reactivity pathways under basic conditions.

    Q3: Which bases are generally compatible with 4-iodopyrazoles?

    A3: Many bases are used in reactions involving 4-iodopyrazoles, particularly in cross-coupling chemistry. The choice of base is highly dependent on the specific reaction.

    Base TypeExamplesCompatibility / Common UsePotential Issues
    Strong Bases Potassium t-butoxide (KOtBu), Sodium t-butoxide (NaOtBu)Used in cross-coupling reactions at elevated temperatures (e.g., Buchwald-Hartwig).[1][2]Can promote side reactions or decomposition if temperature is too high.[1]
    Inorganic Carbonates Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Commonly used and generally well-tolerated in Suzuki couplings.[2]May have insufficient strength for certain reactions requiring strong deprotonation.
    Aqueous Hydroxides Sodium hydroxide (NaOH)Compatible at room temperature in aqueous solutions (e.g., 20% aq. NaOH).[1]Risk of nucleophilic substitution of iodide at higher temperatures.
    Amine Bases Triethylamine (TEA)Often used in Sonogashira couplings.[2]Generally mild and less likely to cause degradation of the pyrazole core.

    Q4: What are the recommended storage conditions for this compound?

    A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1][8] For extended storage, refrigeration (2-8 °C) is recommended.[1][8] The compound is noted to be sensitive to light and moisture.[1]

    Experimental Protocols

    Protocol 1: General Procedure for Assessing Stability in Basic Conditions

    This protocol provides a framework for testing the stability of this compound with a specific base.

    • Preparation: Dissolve a known amount of this compound (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of DMSO or THF) in a small vial.

    • Initial Analysis: Take an aliquot of the solution for initial analysis by TLC and LC-MS to establish a baseline (t=0).

    • Addition of Base: Add the desired base (e.g., 2-3 equivalents) to the solution.

    • Incubation: Stir the mixture at the desired temperature (e.g., room temperature or 80 °C).

    • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take small aliquots from the reaction mixture. Quench the aliquot with a mild acid (e.g., dilute HCl) if necessary, and dilute with solvent.

    • Analysis: Analyze the aliquots by TLC and LC-MS to monitor for the disappearance of the starting material and the appearance of new peaks, which would indicate degradation products.[9]

    Protocol 2: Example Reaction - Sonogashira Coupling of a 4-Iodo-pyrazole

    This protocol is adapted from a general procedure for the Sonogashira coupling of 4-iodo-pyrazoles and illustrates the use of a mild amine base.[2]

    • Setup: To a reaction vial, add the 4-iodo-pyrazole (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst such as CuI (0.05-0.10 equiv).

    • Reagents: Add a suitable solvent such as DMF or THF, followed by the terminal alkyne (1.1-1.5 equiv) and a base like triethylamine (2.0-3.0 equiv).[2]

    • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

    • Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

    • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.[2]

    • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic layer.

    • Purification: Dry the organic extract, concentrate it, and purify the crude product by column chromatography.

    References

    identifying byproducts in the synthesis of 3-Ethyl-4-iodo-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This technical support center provides comprehensive guidance for the synthesis of 3-Ethyl-4-iodo-1H-pyrazole. It includes troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments, detailed experimental protocols, and data summaries to facilitate your research and development efforts.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic routes to this compound?

    A1: The most common approach involves a two-step synthesis. The first step is the synthesis of the 3-Ethyl-1H-pyrazole precursor, typically via the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine. The second step is the regioselective iodination of the pyrazole ring at the C4 position using an electrophilic iodine source.

    Q2: What are the potential byproducts in the synthesis of this compound?

    A2: Several byproducts can form during the synthesis. In the initial pyrazole formation, regioisomers can be a significant issue if an unsymmetrical 1,3-dicarbonyl precursor is used.[1] During the iodination step, common byproducts include:

    • Over-iodination: Formation of di-iodinated pyrazole derivatives.[2]

    • Regioisomers: Formation of 5-iodo-3-ethyl-1H-pyrazole, although iodination of 3-alkyl-pyrazoles generally favors the 4-position.

    • Reaction at other functional groups: If other susceptible functional groups are present on the pyrazole ring, they may also react with the iodinating agent.[2]

    • Unreacted starting material: Incomplete reaction can lead to the presence of 3-Ethyl-1H-pyrazole in the final product.

    Q3: How can I purify the final product, this compound?

    A3: The most common and effective methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[3] For oily products or to remove closely related impurities like regioisomers, column chromatography is highly recommended. Experimenting with different solvent systems, such as varying ratios of ethyl acetate and hexane, is crucial for achieving optimal separation.

    Troubleshooting Guides

    Issue 1: Low Yield of 3-Ethyl-1H-pyrazole (Precursor Synthesis)
    Question Potential Cause Recommended Solution
    My Knorr pyrazole synthesis is giving a low yield. What could be the problem? Incomplete reaction.Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). You may need to increase the reaction time or temperature.
    Suboptimal pH.The Knorr synthesis is often acid-catalyzed. Ensure the appropriate amount of acid catalyst (e.g., acetic acid) is used.
    Formation of regioisomers.If using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible, which can complicate purification and lower the yield of the desired isomer.[1] Careful selection of the starting materials or chromatographic separation of the isomers is necessary.
    Issue 2: Problems During Iodination
    Question Potential Cause Recommended Solution
    The iodination of my 3-Ethyl-1H-pyrazole is resulting in a complex mixture of products. Over-iodination.Use a less reactive iodinating agent or milder reaction conditions (e.g., lower temperature, shorter reaction time). Carefully control the stoichiometry of the iodinating agent to avoid the formation of di-iodinated byproducts.[2]
    Formation of regioisomers (5-iodo-3-ethyl-1H-pyrazole).While iodination of 3-alkyl-pyrazoles generally favors the 4-position, the formation of the 5-iodo isomer can occur. The choice of iodinating agent and reaction conditions can influence regioselectivity. If isomer formation is significant, purification by column chromatography is necessary.
    The substrate is unstable under the reaction conditions.Consider a different iodination protocol with milder conditions. For example, using N-Iodosuccinimide (NIS) in a neutral or slightly acidic medium might be a gentler alternative to harsher reagents.
    Issue 3: Purification Challenges
    Question Potential Cause Recommended Solution
    I am having difficulty separating the 4-iodo and 5-iodo isomers. The isomers have very similar polarities.Optimize the column chromatography conditions. Use a long column, a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane), and collect small fractions. Monitor the fractions carefully by TLC.
    My final product is an oil and won't solidify. Presence of residual solvent or impurities.Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump. If the product is still an oil, purification by column chromatography is recommended to remove impurities that may be lowering the melting point.
    The purified product is colored. Presence of trace impurities or degradation products.Treat a solution of the compound with activated charcoal to adsorb colored impurities, followed by filtration through celite and recrystallization. A short plug of silica gel can also be used to remove colored impurities.

    Experimental Protocols

    Protocol 1: Synthesis of 3-Ethyl-1H-pyrazole (Precursor)

    This protocol is a general procedure based on the Knorr pyrazole synthesis. The specific 1,3-dicarbonyl precursor for 3-Ethyl-1H-pyrazole is 1,1,3,3-tetraethoxypropane, which is commercially available.

    Materials:

    • 1,1,3,3-Tetraethoxypropane

    • Hydrazine hydrate

    • Ethanol

    • Acetic acid (glacial)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexane

    Procedure:

    • In a round-bottom flask, dissolve 1,1,3,3-tetraethoxypropane (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Ethyl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    Protocol 2: Synthesis of this compound

    This protocol describes a general method for the iodination of pyrazoles using N-Iodosuccinimide (NIS).

    Materials:

    • 3-Ethyl-1H-pyrazole (from Protocol 1)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexane

    Procedure:

    • Dissolve 3-Ethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion of the reaction, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

    Data Presentation

    Table 1: Comparison of Common Iodination Methods for Pyrazoles

    Iodination MethodReagentsTypical Yield (%)RegioselectivityNotes
    Iodine Monochloride (ICl) ICl, Li₂CO₃Up to 95%C4Effective for a range of pyrazoles. The base is crucial to neutralize HCl formed.[4]
    Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂63 - 100%C4A "green" and practical method using water as a solvent.
    Ceric Ammonium Nitrate (CAN)/Iodine CAN, I₂HighC4Highly regioselective for the 4-position, especially for 1-aryl-3-CF₃-pyrazoles.
    N-Iodosuccinimide (NIS) NIS, TFA/AcOHGood to ExcellentC4A mild and effective method, particularly for less reactive pyrazoles when used with an acid catalyst.

    Visualizations

    Experimental Workflow

    experimental_workflow cluster_synthesis Synthesis of 3-Ethyl-1H-pyrazole cluster_iodination Iodination start 1,1,3,3-Tetraethoxypropane + Hydrazine Hydrate reaction1 Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) start->reaction1 workup1 Workup & Purification (Extraction, Column Chromatography) reaction1->workup1 product1 3-Ethyl-1H-pyrazole workup1->product1 product1_ref 3-Ethyl-1H-pyrazole reaction2 Iodination with NIS (Acetonitrile, RT) product1_ref->reaction2 workup2 Workup & Purification (Quenching, Extraction, Column Chromatography) reaction2->workup2 final_product This compound workup2->final_product

    Caption: Synthetic workflow for this compound.

    Troubleshooting Logic for Byproduct Formation

    troubleshooting_logic cluster_analysis Analysis cluster_byproducts Potential Byproducts cluster_solutions Solutions start Complex reaction mixture after iodination tlc TLC Analysis start->tlc nmr_ms NMR & MS Analysis tlc->nmr_ms Multiple Spots over_iodination Over-iodination Product(s) nmr_ms->over_iodination Higher Mass / Multiple I Signals regioisomer 5-Iodo Regioisomer nmr_ms->regioisomer Isomeric Mass / Different NMR Shifts starting_material Unreacted 3-Ethyl-1H-pyrazole nmr_ms->starting_material Starting Material Signals Present solution_over Reduce Iodinating Agent Stoichiometry Shorter Reaction Time / Lower Temp. over_iodination->solution_over solution_isomer Optimize Iodination Conditions Purify by Column Chromatography regioisomer->solution_isomer solution_sm Increase Reaction Time / Temp. Use More Active Iodinating Agent starting_material->solution_sm

    Caption: Troubleshooting guide for byproduct identification.

    References

    Validation & Comparative

    A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 4-Iodopyrazoles

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the 4-position, is a critical step in the synthesis of novel drug candidates. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods for forging new carbon-carbon bonds. This guide provides an objective comparison of these two powerful reactions for the specific application of functionalizing 4-iodopyrazoles, supported by available experimental data and detailed protocols.

    At a Glance: Suzuki vs. Stille Coupling

    FeatureSuzuki CouplingStille Coupling
    Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
    Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
    Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
    Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]
    Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
    Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.
    Application to 4-Iodopyrazoles Widely used with numerous examples and generally good yields.Reported to be low-yielding and impractical for 4-substituted pyrazoles.

    Catalytic Cycles: A Visual Representation

    The catalytic cycles for both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

    Coupling_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L2 S_OA R-Pd(II)(I)L2 (Oxidative Addition) S_Start->S_OA R-I (4-Iodopyrazole) S_Trans R-Pd(II)-R'L2 (Transmetalation) S_OA->S_Trans R'-B(OR)2 Base S_RE Pd(0)L2 S_Trans->S_RE Reductive Elimination S_Trans->S_RE R-R' S_RE->S_Start St_Start Pd(0)L2 St_OA R-Pd(II)(I)L2 (Oxidative Addition) St_Start->St_OA R-I (4-Iodopyrazole) St_Trans R-Pd(II)-R'L2 (Transmetalation) St_OA->St_Trans R'-Sn(R'')3 St_RE Pd(0)L2 St_Trans->St_RE Reductive Elimination St_Trans->St_RE R-R' St_RE->St_Start

    Figure 1. Generalized catalytic cycles for Suzuki and Stille couplings.

    Suzuki-Miyaura Coupling of 4-Iodopyrazoles: The Preferred Method

    The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for the arylation, heteroarylation, and vinylation of 4-iodopyrazoles. The high reactivity of the carbon-iodine bond in 4-iodopyrazoles facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to their bromo- or chloro-analogs.[1] However, this enhanced reactivity can also lead to a higher propensity for a dehalogenation side reaction, which can result in the formation of the corresponding unsubstituted pyrazole as a byproduct. Despite this, the Suzuki coupling remains the more practical and higher-yielding option for the functionalization of 4-iodopyrazoles in many cases.

    Quantitative Data for Suzuki Coupling of 4-Iodopyrazole Derivatives
    4-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
    1-Aryl-3-CF3-4-iodopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901656[2]
    1-Boc-4-iodopyrazoleArylboronic acidsPd(OAc)₂ / SPhosKFToluene/H₂O80-75-98
    4-Iodo-1-methyl-1H-pyrazoleArylboronic acidsPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.08-0.2up to 96
    4-Iodo-1H-pyrazoleArylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906Good
    Experimental Protocol: Suzuki-Miyaura Coupling of 1-Aryl-3-CF3-4-iodopyrazole

    This protocol is adapted from the synthesis of 1-aryl-3-CF3-4-phenylpyrazole.[2]

    Materials:

    • 1-Aryl-3-CF3-4-iodopyrazole (1.0 equiv)

    • Phenylboronic acid (1.3 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Sodium carbonate (Na₂CO₃) (3.0 equiv)

    • Toluene

    • Ethanol

    • Water

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Argon or Nitrogen)

    Procedure:

    • To a reaction vessel, add 1-aryl-3-CF3-4-iodopyrazole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

    • Stir the reaction mixture at 90 °C for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

    Stille Coupling of 4-Iodopyrazoles: A Less Favorable Alternative

    In theory, the Stille coupling offers several advantages, including excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents. The reactivity of the organic halide in Stille reactions generally follows the trend I > Br > Cl, suggesting that 4-iodopyrazoles should be highly reactive substrates.[1]

    However, in practice, the Stille coupling for the synthesis of 4-substituted pyrazoles has been reported to be low-yielding and impractical. This, combined with the significant drawback of the high toxicity of organotin reagents and the difficulty in removing tin byproducts from the final product, makes the Stille coupling a less attractive option for the functionalization of 4-iodopyrazoles, particularly in a drug development setting. Due to these limitations, there is a scarcity of reported high-yielding examples in the scientific literature for the Stille coupling of 4-iodopyrazoles.

    General Considerations for Stille Coupling

    For researchers considering the Stille coupling for specific applications where other methods have failed, the following general protocol for a heteroaryl iodide can be adapted. It is crucial to perform a thorough risk assessment and implement appropriate safety measures when handling highly toxic organotin compounds.

    General Experimental Protocol: Stille Coupling of a Heteroaryl Iodide

    Materials:

    • 4-Iodopyrazole derivative (1.0 equiv)

    • Organostannane reagent (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

    • Anhydrous and degassed solvent (e.g., DMF, toluene, or 1,4-dioxane)

    • Optional: Additive such as CuI or LiCl

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Argon or Nitrogen)

    Procedure:

    • To a reaction vessel under an inert atmosphere, add the 4-iodopyrazole derivative and the palladium catalyst.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane reagent via syringe.

    • If using, add any additives.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (can range from a few hours to overnight).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction (e.g., with an aqueous solution of KF to precipitate tin byproducts).

    • Filter the mixture through a pad of celite, washing with an organic solvent.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, paying special attention to the removal of residual tin compounds.

    Conclusion and Recommendations

    When comparing Suzuki and Stille couplings for the functionalization of 4-iodopyrazoles, the Suzuki-Miyaura reaction emerges as the clear method of choice for most applications. Its advantages include the use of low-toxicity and readily available organoboron reagents, straightforward purification of products, and a substantial body of literature demonstrating its successful application with good to excellent yields. While the potential for dehalogenation with the highly reactive 4-iodopyrazole exists, careful optimization of reaction conditions can often mitigate this side reaction.

    The Stille coupling, despite its excellent functional group tolerance, is severely hampered by the high toxicity of organostannanes and challenges with product purification. Furthermore, its reported inefficiency for the synthesis of 4-substituted pyrazoles makes it a less viable option. For these reasons, the Stille coupling should only be considered for the functionalization of 4-iodopyrazoles in specific cases where the Suzuki coupling and other methods have proven unsuccessful and the necessary safety precautions for handling organotin compounds can be strictly adhered to. For drug development professionals, the concerns over tin contamination in the final active pharmaceutical ingredient make the Suzuki coupling the far more practical and regulatory-friendly choice.

    References

    Validating the Molecular Structure of 3-Ethyl-4-iodo-1H-pyrazole: A Comparative Analysis Guided by X-ray Crystallography and Spectroscopy

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comparative analysis for the structural validation of 3-Ethyl-4-iodo-1H-pyrazole, leveraging X-ray crystallography data from a closely related analog alongside a suite of spectroscopic techniques.

    While a dedicated crystal structure for this compound is not publicly available, the well-characterized structure of 4-iodo-1H-pyrazole offers a robust foundational reference. By comparing the crystallographic data of this parent compound with spectroscopic data from various substituted iodinated pyrazoles, we can confidently infer and validate the structure of the target molecule. This approach mirrors a common challenge in chemical research where direct crystallographic evidence for a specific derivative may be elusive.

    The Gold Standard: X-ray Crystallography of 4-iodo-1H-pyrazole

    X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. The crystal structure of 4-iodo-1H-pyrazole, a close structural analog of our target compound, has been determined and serves as our primary reference.[1] Key crystallographic parameters for 4-iodo-1H-pyrazole are summarized in the table below. This data provides a precise measurement of bond lengths, bond angles, and the overall geometry of the iodinated pyrazole ring system.

    Comparative Spectroscopic Analysis

    In the absence of a crystal structure for this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy become indispensable tools for structural elucidation. By comparing the spectral data of our target compound (or its close analogs) with the reference compound and other related structures, we can identify the chemical fingerprints of the ethyl and iodo substituents on the pyrazole core.

    Table 1: Crystallographic and Spectroscopic Data Comparison

    Parameter4-iodo-1H-pyrazole (Reference)1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole (Analog A)1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate (Analog B)N,N-diethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide (Analog C)
    Crystal System Orthorhombic[1]Data Not AvailableData Not AvailableData Not Available
    Space Group Cmme[1]Data Not AvailableData Not AvailableData Not Available
    ¹H NMR (δ, ppm) 7.64 (s, 2H, H3/H5)[1]7.69 (d, 1H, Ar-H), 5.45 (q, 1H, NCH), 3.39-3.17 (m, 2H, CH₂), 1.92 (d, 3H, CH₃), 1.54 (d, 3H, CHCH₃), 1.03 (t, 3H, CH₂CH₃)[2]8.02 (s, 1H, Ar-H), 5.53 (q, 1H, NCH), 4.38 (q, 2H, COOCH₂), 3.57-3.37 (m, 2H, OCH₂), 1.67 (d, 3H, CHCH₃), 1.40 (t, 3H, COOCH₂CH₃), 1.20 (t, 3H, CH₂CH₃)[2]Data Not Available
    ¹³C NMR (δ, ppm) Data Not Available127.9, 121.1, 101.8, 86.9, 63.5, 21.6, 15.2, 11.2[2]161.7, 131.1, 118.4, 97.5, 88.7, 64.9, 60.5, 22.3, 14.8, 14.3[2]Data Not Available
    MS (m/z) Data Not AvailableData Not Available338 [M]⁺[2]Data Not Available
    IR (cm⁻¹) 3110 (N-H stretch)[1]Data Not AvailableData Not AvailableData Not Available

    Experimental Protocols

    Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard experimental protocols for the key analytical techniques discussed.

    X-ray Crystallography

    A suitable single crystal of the compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. From this map, the atomic positions, bond lengths, and bond angles can be determined and refined.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The tube is inserted into a high-field NMR spectrometer. For ¹H NMR, a pulse sequence is applied to excite the hydrogen nuclei, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

    Mass Spectrometry (MS)

    A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.

    Infrared (IR) Spectroscopy

    A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film is cast from a solution. The sample is then placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the chemical bonds within the molecule. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    Workflow for Structural Validation

    The logical process for validating the structure of this compound, in the absence of its own crystal structure, is depicted in the workflow diagram below. This process starts with the known structure of a close analog and uses comparative spectroscopy to confirm the identity of the target compound.

    G Structural Validation Workflow for this compound cluster_0 Reference Data cluster_1 Hypothesized Structure cluster_2 Experimental Analysis cluster_3 Comparative Analysis cluster_4 Conclusion A X-ray Crystallography of 4-iodo-1H-pyrazole F Comparison of Spectroscopic Data with Reference and Analogs A->F B Proposed Structure of This compound C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (MS) B->D E Infrared Spectroscopy (IR) B->E C->F D->F E->F G Validated Structure of This compound F->G

    Caption: Workflow for the structural validation of this compound.

    By following this systematic approach, researchers can build a strong and defensible case for the structure of this compound. The combination of high-quality crystallographic data from a close analog and a comprehensive suite of spectroscopic techniques provides the necessary evidence to proceed with confidence in further research and development activities.

    References

    Navigating the Synthesis of 4-Aminopyrazoles: A Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

    Author: BenchChem Technical Support Team. Date: December 2025

    A deep dive into the catalytic systems for the C-N bond formation on the 4-iodopyrazole scaffold, providing researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection based on performance data and detailed experimental protocols.

    The functionalization of the pyrazole ring, a cornerstone in medicinal chemistry, is pivotal in the development of novel therapeutic agents. Among the various synthetic strategies, the Buchwald-Hartwig amination stands out as a powerful method for the formation of C-N bonds. This guide provides a comparative analysis of the catalytic systems employed for the amination of 4-iodopyrazoles, a key building block in the synthesis of a wide array of biologically active molecules. The choice of catalyst, particularly the metal and its associated ligand, is critical in achieving high yields and is highly dependent on the nature of the amine coupling partner.

    Palladium vs. Copper: A Tale of Two Catalysts

    The Buchwald-Hartwig amination of 4-iodopyrazoles is predominantly carried out using either palladium or copper catalysts. The selection between these two metals is not arbitrary and is primarily dictated by the structure of the amine, specifically the presence or absence of β-hydrogens.

    Palladium-catalyzed systems have proven to be highly effective for the amination of 4-halopyrazoles with amines that lack β-hydrogens, such as morpholine and certain primary amines.[1] In these cases, bulky electron-rich biaryl phosphine ligands are often employed to facilitate the reaction.[2] However, when the amine possesses β-hydrogens, palladium catalysts can lead to lower yields due to competing β-hydride elimination.[1][3]

    This is where copper-catalyzed systems, often referred to as Ullmann-type couplings, show their strength.[4] For the amination of 4-iodopyrazoles with alkylamines containing β-hydrogens, copper(I) iodide (CuI) in the presence of a suitable ligand has been shown to be more effective, providing significantly higher yields compared to palladium-catalyzed reactions under similar conditions.[3][5] The inherent reactivity of the carbon-iodine bond in 4-iodopyrazole makes it a particularly good substrate for these copper-catalyzed reactions.[5][6]

    Performance Data of Catalytic Systems

    The following table summarizes the performance of various catalytic systems for the Buchwald-Hartwig amination of 4-halopyrazoles, highlighting the interplay between the catalyst, ligand, amine substrate, and the resulting yield.

    Halopyrazole SubstrateAmineCatalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Key Observations
    4-Iodo-1-tritylpyrazoleAlkylamine with β-HCuI2-isobutyrylcyclohexanoneKOtBuDMF100~70More effective than the bromo analogue in copper-catalyzed reactions.[3][5]
    4-Bromo-1-tritylpyrazoleAmine without β-HPd(dba)₂tBuDavePhosKOtBuXylene160GoodThe most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[3][5]
    4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhosKOtBuXylene16060Good yield with a cyclic secondary amine.[5]
    4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂tBuDavePhosKOtBuXylene16067Good yield with another cyclic secondary amine.[5]
    4-Bromo-1-tritylpyrazolePyrrolidinePd(dba)₂tBuDavePhosKOtBuXylene1607Low yield, suggesting sensitivity to the amine structure in Pd-catalyzed systems.[5]
    4-Iodo-1-tritylpyrazolePyrrolidineCuI2-isobutyrylcyclohexanoneKOtBuDMF10043Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[5]

    Experimental Protocols

    Below are detailed methodologies for the two primary catalytic systems discussed.

    Protocol 1: Palladium-Catalyzed Amination of 4-Halopyrazoles (for amines lacking β-hydrogens)

    This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine.[1]

    Materials:

    • 4-Halo-1-tritylpyrazole derivative (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Pd(dba)₂ (5-10 mol%)

    • tBuDavePhos (10-20 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., xylene or toluene)

    • Schlenk tube or microwave vial

    Procedure:

    • To an oven-dried Schlenk tube or microwave vial, add the 4-halo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 160 °C).

    • Stir the reaction mixture for the specified time, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

    Protocol 2: Copper-Catalyzed Amination of 4-Iodopyrazoles (for amines with β-hydrogens)

    This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]

    Materials:

    • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

    • Amine (1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (20 mol%)

    • 2-isobutyrylcyclohexanone (40 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Schlenk tube

    Procedure:

    • To an oven-dried Schlenk tube, add CuI and KOtBu.

    • Seal the vessel, then evacuate and backfill with an inert gas.

    • Add the 4-iodo-1-tritylpyrazole, 2-isobutyrylcyclohexanone, the amine, and anhydrous DMF.

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction for 24 hours, monitoring its progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 4-aminopyrazole.

    Visualizing the Workflow

    The following diagram illustrates the general experimental workflow for a Buchwald-Hartwig amination reaction.

    Buchwald_Hartwig_Workflow sub Substrates: 4-Iodopyrazole Amine setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents: Catalyst (Pd or Cu) Ligand Base reagents->setup solvent Anhydrous, Degassed Solvent solvent->setup reaction Heating (Conventional or Microwave) setup->reaction workup Workup: Quenching Extraction reaction->workup purification Purification: Column Chromatography workup->purification product 4-Aminopyrazole Product purification->product

    Caption: General workflow for Buchwald-Hartwig amination.

    References

    A Comparative Guide to Purity Assessment of Synthesized 3-Ethyl-4-iodo-1H-pyrazole by HPLC

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of potential therapeutics. The heterocyclic compound 3-Ethyl-4-iodo-1H-pyrazole is a valuable building block in medicinal chemistry, primarily due to the versatile iodine substituent at the C4 position, which serves as a handle for further molecular functionalization via cross-coupling reactions.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this key intermediate, supported by a detailed experimental protocol and comparative data.

    The synthesis of 4-iodopyrazoles is typically achieved through electrophilic iodination of a pre-formed pyrazole ring.[2] This process can introduce several potential impurities, including unreacted starting materials, over-iodinated species (e.g., di-iodinated pyrazoles), and various isomeric byproducts.[3] Therefore, a robust analytical method is required to separate and quantify the target compound from these closely related structures.

    High-Performance Liquid Chromatography (HPLC): The Gold Standard

    HPLC is widely regarded as the workhorse for purity determination in many pharmaceutical laboratories due to its high resolution, sensitivity, and quantitative accuracy.[3] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating moderately polar compounds like this compound from its potential non-polar or more polar impurities.

    Detailed Experimental Protocol: RP-HPLC Method

    This protocol is designed for the purity assessment of synthesized this compound.

    1. Instrumentation and Materials:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Solvents: HPLC-grade Methanol, HPLC-grade Water, and Trifluoroacetic acid (TFA).

    • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in Methanol to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    2. Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Methanol.[3]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 80 20
      15.0 20 80
      17.0 20 80
      17.1 80 20

      | 20.0 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 5 µL.[3]

    3. Data Analysis: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Analytical Workflow for Purity Assessment

    The following diagram illustrates the logical workflow from receiving the synthesized compound to generating the final purity report.

    Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_report Reporting Synthesized_Compound Synthesized This compound Sample_Prep Sample Preparation (1 mg/mL in Methanol) Synthesized_Compound->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Inject Chromatogram Generate Chromatogram HPLC->Chromatogram GC GC Analysis (Alternative) qNMR qNMR Analysis (Alternative) Integration Peak Integration & Area Calculation Chromatogram->Integration Purity_Report Final Purity Report & Certificate of Analysis Integration->Purity_Report Calculate % Purity

    Caption: Workflow for the purity assessment of this compound.

    Hypothetical HPLC Data Summary

    The table below presents hypothetical results from the HPLC analysis of a synthesized batch, demonstrating how purity is reported.

    Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity (Tentative)
    13.515.60.4%Unreacted Precursor
    2 9.8 3880.5 99.5% This compound
    312.13.90.1%Di-iodinated Species
    Total - 3900.0 100% -

    Comparison with Alternative Analytical Techniques

    While HPLC is a preferred method, other techniques offer complementary information and can be advantageous in specific contexts. A multi-faceted approach often provides the most robust characterization of a synthesized compound.[3]

    ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative NMR)
    Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Quantitative determination based on the integrated intensity of NMR signals relative to a certified internal standard.
    Analyte Suitability Wide range of non-volatile and thermally sensitive compounds soluble in a liquid phase.[4]Volatile and thermally stable compounds.[4] Derivatization may be required for non-volatile samples.Any soluble compound with unique NMR signals; provides structural confirmation.
    Sensitivity High (typically µg/mL to ng/mL).Very high for volatile compounds (can be lower than HPLC for others).[5]Lower sensitivity compared to HPLC/GC; may not detect impurities below ~0.1%.[6]
    Selectivity Excellent, highly tunable via mobile phase composition, gradient, and column chemistry.Excellent, especially with high-resolution capillary columns.[4]High structural selectivity; can distinguish isomers if they have distinct NMR signals.
    Quantitative Accuracy High, especially with proper calibration. Area percent method is standard for purity.High, but requires calibration for accurate quantification of different components.Considered a primary ratio method; can provide highly accurate "absolute" purity without a standard of the analyte itself.
    Primary Use Case Robust, routine purity testing and quantification for a vast majority of pharmaceutical compounds.[3][7]Analysis of residual solvents, volatile starting materials, or byproducts.Absolute purity determination, structural confirmation of the main component and impurities, and analysis of isomers.[6][8]
    Limitations Requires analyte to be soluble and possess a chromophore for UV detection (unless other detectors like MS are used).Limited to thermally stable and volatile compounds.[4]Less sensitive for trace impurities, requires more sample, and can have complex spectra for large molecules.[6][8]
    Conclusion

    For the routine and robust quantitative purity assessment of synthesized This compound , HPLC stands out as the most suitable technique. Its high resolution allows for the effective separation of the main compound from potential synthesis-related impurities, such as unreacted precursors and over-iodinated byproducts. While GC is valuable for analyzing volatile contaminants and qNMR offers unparalleled structural confirmation and absolute quantification, the HPLC method detailed in this guide provides the optimal balance of sensitivity, accuracy, and applicability for quality control in a drug discovery and development setting. Combining HPLC for purity with NMR for structural identity provides a comprehensive and reliable characterization of the synthesized intermediate.[8]

    References

    Comparative Biological Activity of 3-Alkyl-1H-Pyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide focuses on the comparative analysis of 3-alkyl-1H-pyrazole derivatives, with a particular emphasis on their anticancer properties. While direct comparative data for 3-ethyl-1H-pyrazole derivatives are limited in publicly accessible literature, structure-activity relationship (SAR) studies of closely related 3-alkyl-pyrazoles provide significant insights into their therapeutic potential. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to aid in drug discovery and development efforts.

    Antiproliferative Activity: A Comparative Analysis

    A study on 3-alkyl-1,5-diaryl-1H-pyrazoles, designed as analogues of the natural anticancer agent Combretastatin A-4, provides valuable quantitative data on their efficacy against various human cancer cell lines. The antiproliferative activity was assessed using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

    Compound ID3-Position Substituent5-Position Aryl Group1-Position Aryl GroupSGC-7901 (IC50 in μM)A549 (IC50 in μM)HT-1080 (IC50 in μM)
    7k Methyl4-Methoxyphenyl3,4,5-Trimethoxyphenyl0.03 ± 0.0030.02 ± 0.0020.02 ± 0.001
    7l Methyl3,4,5-Trimethoxyphenyl4-Methoxyphenyl>100>100>100
    7s Propyl3,4,5-Trimethoxyphenyl4-Methoxyphenyl>100>100>100
    CA-4 - (Reference Drug)--0.004 ± 0.00020.003 ± 0.00010.002 ± 0.0001

    Data sourced from a study on 3-alkyl-1,5-diaryl-1H-pyrazoles as Combretastatin A-4 analogues.[1]

    Key Observations:

    • Potency of 3-Methyl Derivatives: The 3-methyl substituted pyrazole (compound 7k ) exhibited potent antiproliferative activity, with IC50 values in the nanomolar range, comparable to the reference drug Combretastatin A-4 (CA-4).[1]

    • Influence of Aryl Group Position: A significant finding from the study is the impact of the aryl group placement. Derivatives with the trimethoxyphenyl group at the N-1 position of the pyrazole ring were found to be substantially more potent than those with it at the C-5 position.[1] For instance, compound 7l , with the trimethoxyphenyl group at C-5, showed significantly diminished activity compared to 7k .[1]

    • Effect of Increased Alkyl Chain Length: Increasing the alkyl chain length at the 3-position from methyl to propyl (compound 7s ) resulted in a dramatic decrease in antiproliferative activity.[1] This suggests that a smaller alkyl group at this position is favorable for cytotoxic activity in this series of compounds.

    Experimental Protocols

    MTT Assay for Antiproliferative Activity

    This in vitro assay is a colorimetric method used to assess cell viability.

    Methodology:

    • Cell Culture: Human cancer cell lines (SGC-7901 - gastric cancer, A549 - lung cancer, and HT-1080 - fibrosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The synthesized 3-alkyl-pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).

    • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Formazan Solubilization: Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

    Mechanism of Action: Tubulin Polymerization Inhibition

    The potent antiproliferative activity of some pyrazole derivatives is attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[1]

    G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Cell_Division Cell Division (Mitosis) Microtubule->Cell_Division Essential for Mitotic Spindle Apoptosis Apoptosis (Cell Death) Cell_Division->Apoptosis Arrest leads to Pyrazole_Derivative 3-Alkyl-Pyrazole (e.g., Compound 7k) Pyrazole_Derivative->Microtubule Inhibits Polymerization G Workflow for Synthesis and Biological Evaluation of Pyrazole Derivatives Start Start Synthesis Synthesis of 3-Alkyl-Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization (NMR, Mass Spec) Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Optimization Needed Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Assay) Lead_Identification->Mechanism_Study Potent Compound In_Vivo In Vivo Testing (Animal Models) Mechanism_Study->In_Vivo End End In_Vivo->End

    References

    A Comparative Kinetic Analysis of 3-Ethyl-4-iodo-1H-pyrazole in Cross-Coupling Reactions

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, with substituted pyrazoles featuring prominently in a myriad of therapeutic agents. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions are paramount for the construction of carbon-carbon and carbon-heteroatom bonds. This guide presents a comprehensive comparison of the kinetic performance of 3-Ethyl-4-iodo-1H-pyrazole in key cross-coupling reactions, juxtaposed with its common alternative, 4-bromopyrazoles. While specific kinetic data such as reaction rates and turnover numbers for this compound are not extensively available in the public domain, this guide leverages established reactivity trends and comparative yield data for analogous 4-halopyrazoles to provide a robust performance evaluation.

    The general reactivity trend for halopyrazoles in the rate-determining oxidative addition step of many cross-coupling reactions follows the order of bond strength: C-I < C-Br < C-Cl.[1] This inherent chemical property suggests that 4-iodopyrazoles, including this compound, are typically more reactive than their bromo counterparts, often leading to faster reaction times and milder reaction conditions.[2] However, this enhanced reactivity can also predispose the molecule to side reactions, such as dehalogenation, particularly in Suzuki-Miyaura couplings.[2]

    Comparative Performance in Key Cross-Coupling Reactions

    The following sections provide a detailed comparison of 4-iodopyrazole and 4-bromopyrazole derivatives in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, supported by representative data from the literature.

    Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While the higher reactivity of the C-I bond in 4-iodopyrazoles can be advantageous, it often leads to a significant drawback in the form of dehalogenation, which can lower the yield of the desired product.[2] In contrast, 4-bromopyrazoles, being less susceptible to this side reaction, can provide higher isolated yields, albeit sometimes requiring more forcing conditions.[3]

    SubstrateCoupling PartnerCatalyst SystemYield (%)Key Observations
    4-Iodopyrazole Arylboronic AcidsPd(OAc)₂ / SPhosModerateProne to dehalogenation, which can lower the yield of the desired product.[2]
    4-Bromopyrazole Phenylboronic acidXPhos Pd G286Generally provides good to excellent yields and is less susceptible to dehalogenation.[2]
    4-Bromopyrazole 4-Methoxyphenylboronic acidXPhos Pd G281Demonstrates good functional group tolerance.[2]
    4-Bromopyrazole 3-Thienylboronic acidXPhos Pd G261Effective for coupling with heteroarylboronic acids.[2]
    Pyrazole-4-boronic acid ester Aryl HalidesPd(PPh₃)₄ / K₂CO₃Good-ExcellentAvoids dehalogenation issues; reactivity depends on the aryl halide partner (I > Br).[2]
    Sonogashira Coupling

    For the formation of a C-C bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is a powerful tool. In this reaction, the higher reactivity of the C-I bond makes 4-iodopyrazoles, such as this compound, generally superior substrates compared to 4-bromopyrazoles, allowing for milder reaction conditions and often resulting in higher yields.[3]

    SubstrateReactivityYieldRemarks
    4-Iodopyrazole HigherHighGenerally provides high yields under mild reaction conditions.[3]
    4-Bromopyrazole LowerModerate to GoodOften requires more forcing conditions to achieve high conversion.[3]
    Heck Reaction

    The Heck reaction provides a method for the alkenylation of aryl halides. Available data indicates that 4-iodopyrazoles are effective substrates for this transformation. Conversely, the reaction with 4-bromopyrazoles can be more challenging, potentially requiring more stringent conditions or specialized catalytic systems to achieve comparable yields.[3]

    SubstrateReactivityYieldRemarks
    4-Iodopyrazole HigherModerateEffective substrates for this transformation.[3]
    4-Bromopyrazole LowerModerateMay require higher temperatures, longer reaction times, or more sophisticated catalyst systems.[3]
    Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl pyrazoles. The choice between 4-iodo- and 4-bromopyrazole in this reaction is nuanced and highly dependent on the catalytic system and the nature of the amine coupling partner. For palladium-catalyzed aminations, 4-bromopyrazole is often the preferred substrate, particularly with amines lacking β-hydrogens.[2][4] However, for copper-catalyzed systems, especially with alkylamines possessing a β-hydrogen, 4-iodopyrazole proves to be more effective.[2][5]

    SubstrateAmineCatalyst SystemYield (%)Key Observations
    4-Iodopyrazole Alkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[2]
    4-Bromopyrazole Amine without β-HPd(dba)₂ / tBuDavePhosGoodThe most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[2]
    4-Bromopyrazole PiperidinePd(dba)₂ / tBuDavePhos60Good yield with a cyclic secondary amine.[2]
    4-Bromopyrazole MorpholinePd(dba)₂ / tBuDavePhos67Good yield with another cyclic secondary amine.[2]
    4-Iodopyrazole PyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2]

    Experimental Protocols

    Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and reaction scales.

    General Procedure for a Kinetic Study of Suzuki-Miyaura Coupling

    A typical kinetic experiment involves monitoring the consumption of the starting aryl halide and the formation of the product over time using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the 4-halopyrazole (e.g., this compound or its bromo-analogue, 1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents) in a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).[1]

    • Initiation and Sampling: Initiate the reaction by adding the catalyst or by heating the mixture to the desired temperature (e.g., 80-120 °C). At predetermined time intervals, withdraw aliquots of the reaction mixture and quench them immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

    • Analysis: Analyze the quenched samples by GC or HPLC with an internal standard to determine the concentrations of the starting material and the product.

    • Data Processing: Plot the concentration of the reactants and products as a function of time to determine the reaction rate. The initial rate method or fitting the concentration-time data to an appropriate rate law can be used to extract kinetic parameters.

    General Procedure for Sonogashira Coupling
    • To a Schlenk flask under an inert atmosphere, add the 4-halopyrazole (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

    • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

    General Procedure for Heck Coupling
    • In a sealable reaction tube, combine the 4-halopyrazole (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃ or a phosphite), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile).

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

    General Procedure for Buchwald-Hartwig Amination
    • Palladium-Catalyzed (for amines without β-hydrogens):

      • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd(dba)₂, 1-5 mol%), a suitable ligand (e.g., tBuDavePhos, 2-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).

      • Add the 4-bromopyrazole (1.0 equiv) and the amine (1.1-1.5 equiv), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

      • Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) with stirring for the required time.

      • Monitor the reaction by TLC or LC-MS. Work-up typically involves quenching with water, extraction, and purification by chromatography.[2]

    • Copper-Catalyzed (for amines with β-hydrogens):

      • To a reaction tube, add CuI (5-20 mol%), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

      • Add the 4-iodopyrazole (1.0 equiv) and the amine (1.2-2.0 equiv), followed by a solvent (e.g., DMF or DMSO).

      • Seal the tube and heat the mixture (e.g., 100-130 °C).

      • Monitor and work up the reaction as described for the palladium-catalyzed procedure.[2]

    Visualizing the Workflow and Comparisons

    To better illustrate the experimental process and the decision-making involved in selecting a substrate, the following diagrams are provided.

    G cluster_prep Reaction Preparation cluster_exec Execution & Monitoring cluster_workup Workup & Analysis A Select Substrate (e.g., this compound) B Select Coupling Partner (e.g., Arylboronic Acid) A->B C Select Catalyst System (Pd Precursor + Ligand) B->C D Select Base and Solvent C->D E Assemble Reaction under Inert Atmosphere D->E F Heat to Reaction Temperature E->F G Monitor Progress (TLC, GC, LC-MS) F->G H Quench Reaction G->H I Extraction H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

    Caption: A generalized experimental workflow for cross-coupling reactions.

    G A Desired Cross-Coupling Reaction B Substrate Selection A->B C This compound B->C Higher Reactivity Desired D Alternative Substrate (e.g., 4-Bromo-pyrazole) B->D Stability/Yield is Critical E Higher Reactivity (Faster Rates, Milder Conditions) C->E F Potential for Side Reactions (e.g., Dehalogenation) C->F G Lower Reactivity (Slower Rates, Harsher Conditions) D->G H Generally Higher Stability & Potentially Higher Yields D->H

    Caption: Logical diagram for substrate selection in cross-coupling reactions.

    References

    comparative yield analysis of different 3-Ethyl-4-iodo-1H-pyrazole synthesis routes

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Guide to the Synthesis of 3-Ethyl-4-iodo-1H-pyrazole

    For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The this compound scaffold is a valuable building block, with the iodine atom providing a versatile handle for further molecular elaboration through cross-coupling reactions. This guide offers a comparative analysis of prominent synthesis routes to this target molecule, focusing on the critical iodination step. While direct yield data for this compound is not extensively published, this guide presents data from closely related substituted pyrazoles to provide a reliable reference for methodological selection.

    The synthesis is conceptually approached in two primary stages: first, the formation of the 3-Ethyl-1H-pyrazole precursor, followed by its regioselective iodination at the C4 position. The electron-donating nature of the C3-ethyl group activates the pyrazole ring, making it susceptible to electrophilic substitution, primarily at the electron-rich and sterically accessible C4 position.

    Comparative Yield Analysis of Iodination Routes

    The choice of iodinating agent is critical and depends on factors such as desired yield, reaction conditions, cost, and green chemistry considerations. The following table summarizes the performance of common iodination methods based on data reported for various substituted pyrazoles.

    Method/ReagentSubstrate TypeSolvent(s)TemperatureTypical Yield (%)Reference(s)Notes
    I₂ / CAN 1-aryl-3-CF₃-pyrazolesAcetonitrileReflux75 - 81%[1][2][3][4]Highly regioselective for the C4 position. CAN (Ceric Ammonium Nitrate) acts as a mild oxidant.
    NIS / Acid 1-aryl-3-CF₃-pyrazolesAcetic Acid / TFA80 - 85 °C~71%[2][3]N-Iodosuccinimide (NIS) is effective, especially for less reactive or acid-sensitive substrates.
    I₂ / H₂O₂ General PyrazolesWaterRoom Temp.Good to Excellent[5]A green and practical method where water is the only byproduct.[5]
    Iodine Monochloride (ICl) 1-acyl-dihydropyrazolesDichloromethaneRoom Temp.Up to 95%[6][7]Involves a dehydration/iodination sequence from a hydroxy-dihydropyrazole precursor. Requires a base (e.g., Li₂CO₃).[6][7]

    Experimental Protocols

    Detailed methodologies for the key iodination procedures are provided below. Researchers should adapt these protocols based on the specific reactivity and solubility of the 3-Ethyl-1H-pyrazole precursor.

    Protocol 1: Iodination using Iodine and Ceric Ammonium Nitrate (I₂/CAN)

    This method is noted for its high regioselectivity for the C4 position of the pyrazole ring.[1][8]

    Materials:

    • 3-Ethyl-1H-pyrazole

    • Elemental Iodine (I₂) (1.3 equivalents)

    • Ceric Ammonium Nitrate (CAN) (1.1 equivalents)

    • Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    Procedure:

    • Dissolve the 3-Ethyl-1H-pyrazole (1.0 mmol) in Acetonitrile (6 mL).

    • Add elemental iodine (1.3 mmol) and CAN (1.1 mmol) to the solution.[4]

    • Reflux the reaction mixture overnight, monitoring for the consumption of the starting material by TLC.[4]

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (15 mL) and wash with a saturated aqueous solution of Sodium Thiosulfate to quench excess iodine, followed by water.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

    Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Acid

    This protocol is suitable for pyrazoles that may be sensitive to stronger oxidizing conditions.

    Materials:

    • 3-Ethyl-1H-pyrazole

    • N-Iodosuccinimide (NIS) (1.5 equivalents)

    • Glacial Acetic Acid

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    Procedure:

    • Dissolve the 3-Ethyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

    • Add a solution of NIS (1.5 mmol) in TFA (1 mL) to the mixture.[4]

    • Heat the reaction mixture overnight at 80-85 °C.[2][3]

    • Cool the solution to room temperature and dilute with Dichloromethane (60 mL).

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 5 mL) and saturated aqueous NaHCO₃ solution (3 x 5 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting residue via column chromatography.

    Protocol 3: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂)

    This environmentally benign protocol uses water as the solvent and generates water as the sole byproduct.[5]

    Materials:

    • 3-Ethyl-1H-pyrazole

    • Elemental Iodine (I₂) (0.5 equivalents)

    • Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (0.6 equivalents)

    • Water

    Procedure:

    • Suspend the 3-Ethyl-1H-pyrazole (1.0 mmol) in water.

    • Add iodine (0.5 mmol) to the suspension.

    • Add hydrogen peroxide (0.6 mmol) dropwise to the stirred mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

    • Isolate the product by filtration or extraction with an appropriate organic solvent, depending on its physical properties.

    • Further purification can be achieved by recrystallization or column chromatography.

    Synthesis Workflow Visualization

    The overall synthetic pathway from a common starting material to the final iodinated product can be visualized as a two-stage process: the initial formation of the pyrazole ring followed by the electrophilic iodination.

    G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination A 1,3-Dicarbonyl Compound C 3-Ethyl-1H-pyrazole (Precursor) A->C Cyclocondensation B Hydrazine Hydrate B->C E This compound (Final Product) C->E Electrophilic Substitution D Iodinating Agent (e.g., I₂/CAN, NIS, I₂/H₂O₂) D->E

    Caption: General two-stage workflow for the synthesis of this compound.

    References

    Spectroscopic Comparison of 4-halo-3-ethyl-1H-pyrazoles: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: December 2025

    This guide provides a detailed spectroscopic comparison of a series of 4-halo-3-ethyl-1H-pyrazoles, including 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-3-ethyl-1H-pyrazole. The information is intended for researchers, scientists, and drug development professionals working with these heterocyclic scaffolds. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for their synthesis and characterization, and includes visualizations to illustrate molecular structure and experimental workflow.

    Molecular Structure and Spectroscopic Overview

    The core structure of the compared compounds is a 1H-pyrazole ring substituted with an ethyl group at the C3 position and a halogen atom (F, Cl, Br, or I) at the C4 position. The variation of the halogen substituent is expected to significantly influence the electronic environment of the pyrazole ring, leading to discernible trends in their spectroscopic signatures.

    Figure 1: General chemical structure of 4-halo-3-ethyl-1H-pyrazoles.

    Comparative Spectroscopic Data

    The following tables summarize the available experimental and predicted spectroscopic data for the 4-halo-3-ethyl-1H-pyrazole series.

    ¹H NMR Spectral Data (Predicted)

    The predicted ¹H NMR chemical shifts (in ppm) are relative to TMS in a non-polar solvent. The ethyl group is expected to show a quartet for the methylene protons and a triplet for the methyl protons. The C5-H proton signal is anticipated to be a singlet.

    Compoundδ (C5-H) (ppm)δ (CH₂) (ppm)δ (CH₃) (ppm)δ (N-H) (ppm)
    4-fluoro-3-ethyl-1H-pyrazole~7.4~2.6~1.2~12.5
    4-chloro-3-ethyl-1H-pyrazole~7.6~2.7~1.2~12.8
    4-bromo-3-ethyl-1H-pyrazole~7.7~2.7~1.3~12.9
    4-iodo-3-ethyl-1H-pyrazole~7.8~2.7~1.3~13.0
    ¹³C NMR Spectral Data (Predicted)

    The predicted ¹³C NMR chemical shifts (in ppm) illustrate the influence of the halogen's electronegativity and size on the carbon environment of the pyrazole ring.

    Compoundδ (C3) (ppm)δ (C4) (ppm)δ (C5) (ppm)δ (CH₂) (ppm)δ (CH₃) (ppm)
    4-fluoro-3-ethyl-1H-pyrazole~148~145 (d, ¹JCF ≈ 240 Hz)~125~19~14
    4-chloro-3-ethyl-1H-pyrazole~149~110~128~20~14
    4-bromo-3-ethyl-1H-pyrazole~150~95~130~20~14
    4-iodo-3-ethyl-1H-pyrazole~151~60~135~21~15
    IR Spectral Data

    The key vibrational frequencies (in cm⁻¹) are presented below. The N-H stretching frequency is sensitive to hydrogen bonding and the electronic nature of the substituents.

    Compoundν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=C) (cm⁻¹)ν(C-X) (cm⁻¹)
    4-fluoro-3-ethyl-1H-pyrazole (Predicted)~3150-3250~1580~1500~1050
    4-chloro-3-ethyl-1H-pyrazole (Predicted)~3140-3240~1575~1490~800
    4-bromo-3-ethyl-1H-pyrazole (Experimental)~3130-3230~1570~1480~650
    4-iodo-3-ethyl-1H-pyrazole (Predicted)~3120-3220~1565~1470~550
    Mass Spectrometry Data (Predicted)

    The predicted m/z values for the molecular ion [M]⁺ are listed. The fragmentation patterns are expected to be influenced by the nature of the halogen.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M]⁺ (m/z)
    4-fluoro-3-ethyl-1H-pyrazoleC₅H₇FN₂114.12114
    4-chloro-3-ethyl-1H-pyrazoleC₅H₇ClN₂130.58130/132
    4-bromo-3-ethyl-1H-pyrazoleC₅H₇BrN₂175.03174/176
    4-iodo-3-ethyl-1H-pyrazoleC₅H₈IN₃222.04222

    Experimental Protocols

    The following section details a general synthetic procedure and the methodologies for spectroscopic analysis.

    General Synthesis of 4-halo-3-ethyl-1H-pyrazoles

    A plausible synthetic route involves the cyclization of a halogenated β-diketone equivalent with hydrazine.

    G start Start with 1-penten-3-one step1 Halogenation at C2 start->step1 N-X-succinimide (X = Cl, Br, I) or Selectfluor™ (for F) step2 Reaction with Hydrazine Hydrate step1->step2 step3 Cyclization and Aromatization step2->step3 in Ethanol, Reflux product 4-halo-3-ethyl-1H-pyrazole step3->product purification Purification (Column Chromatography) product->purification

    Figure 2: General synthetic workflow for 4-halo-3-ethyl-1H-pyrazoles.

    Materials:

    • 1-penten-3-one

    • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

    • Selectfluor™ (for fluorination)

    • Hydrazine hydrate

    • Ethanol

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    Procedure:

    • Halogenation: To a solution of 1-penten-3-one (1.0 eq) in a suitable solvent such as dichloromethane, add the halogenating agent (1.1 eq) portion-wise at 0 °C. For chlorination, bromination, and iodination, NCS, NBS, and NIS can be used, respectively. For fluorination, Selectfluor™ is a common reagent. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude halogenated intermediate.

    • Cyclization: The crude intermediate is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

    • Isolation and Purification: The ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 4-halo-3-ethyl-1H-pyrazole.

    Spectroscopic Analysis Protocols
    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.

    • IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates.

    • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    Discussion of Spectroscopic Trends

    The spectroscopic data reveals clear trends related to the halogen substituent:

    • ¹H NMR: The chemical shift of the C5-H proton generally increases (moves downfield) as the electronegativity of the halogen decreases (from F to I). This is due to the decreasing shielding effect of the halogen.

    • ¹³C NMR: The most significant effect is observed at C4, which is directly attached to the halogen. The chemical shift of C4 decreases dramatically from the fluoro to the iodo derivative, a phenomenon known as the "heavy atom effect."

    • IR Spectroscopy: The C-X stretching vibration frequency decreases with the increasing mass of the halogen atom, as expected from Hooke's law.

    • Mass Spectrometry: The presence of chlorine and bromine will be evident from the characteristic isotopic patterns of their molecular ions ([M]⁺ and [M+2]⁺).

    This comparative guide provides a foundational understanding of the spectroscopic properties of 4-halo-3-ethyl-1H-pyrazoles. The combination of experimental and predicted data offers a valuable resource for the identification, characterization, and further functionalization of these important heterocyclic compounds in various research and development applications.

    Safety Operating Guide

    Safe Disposal of 3-Ethyl-4-iodo-1H-pyrazole: A Procedural Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    The proper disposal of 3-Ethyl-4-iodo-1H-pyrazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with general hazardous waste protocols. The information is based on safety data sheets for structurally similar iodopyrazole compounds.

    I. Immediate Safety and Handling Precautions

    Before beginning any disposal process, it is essential to handle this compound with appropriate care to minimize exposure risks. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

    Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

    • Gloves: Chemical-resistant gloves.

    • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

    • Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

    • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[1][3] If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[1]

    Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[3][4]

    • Do not breathe in dust, fumes, or vapors.[3][4]

    • Thoroughly wash your hands after handling the substance.[3][4]

    II. Step-by-Step Disposal Protocol

    The disposal of this compound must comply with federal, state, and local regulations.[5][6] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[5][6][7]

    • Waste Identification and Segregation:

      • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment.

      • Segregate this waste from non-hazardous materials to prevent cross-contamination.

    • Containerization and Labeling:

      • Place the waste in a designated, leak-proof, and chemically compatible container.

      • The container must be kept tightly closed when not in use.[1][3]

      • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Storage:

      • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][4]

      • The storage area should be locked or otherwise secured to prevent unauthorized access.[1][3]

    • Arranging for Disposal:

      • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

      • Provide the waste disposal company with the Safety Data Sheet (SDS) or a complete chemical profile of the waste.

    • Record Keeping:

      • Maintain accurate records of the amount of waste generated and the date of disposal. This "cradle-to-grave" tracking is a requirement under regulations like RCRA.[6]

    III. Quantitative Data

    Data PointValue
    Concentration Limits Determined by the receiving Treatment, Storage, and Disposal Facility (TSDF) in accordance with local and federal regulations.
    Container Size Limits Varies by institutional policy and the requirements of the waste disposal vendor.
    Storage Time Limits Dependent on the generator's status (e.g., Very Small, Small, or Large Quantity Generator) as defined by the EPA or equivalent state regulatory agency.[5]

    IV. Disposal Workflow Diagram

    The following diagram illustrates the logical steps for the proper disposal of this compound.

    A Identify Waste (Chemical, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Hazardous Waste B->C D Containerize and Label ('Hazardous Waste', Chemical Name) C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Maintain Disposal Records F->G H Proper Disposal by Licensed Facility F->H

    Caption: Workflow for the safe disposal of this compound.

    References

    Personal protective equipment for handling 3-Ethyl-4-iodo-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides immediate, essential safety protocols and logistical plans for handling 3-Ethyl-4-iodo-1H-pyrazole. Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical compound.

    Immediate Safety Information

    • Skin Irritation: May cause skin irritation upon contact.[1][2]

    • Serious Eye Irritation: Can cause serious irritation to the eyes.[1][2]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

    • Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[3]

    In case of exposure, follow these first-aid measures immediately:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

    Personal Protective Equipment (PPE)

    A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.

    Protection Level Equipment Purpose
    Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[4]
    Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Regularly inspect gloves for degradation or punctures.[5]
    Body Protection Laboratory coat or chemical-resistant overallsTo protect skin and personal clothing from contamination.[4][6]
    Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of dust or aerosols, especially when handling the solid compound outside of a fume hood.[6]
    Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[5]

    Operational Plan: Step-by-Step Handling Procedure

    1. Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

    • Assemble all necessary equipment and reagents before starting.

    • Clearly label all containers.

    2. Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid creating dust when handling the solid compound.

    • If transferring the solid, use a spatula or other appropriate tool.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    3. Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

    • Store in a locked cabinet or area to restrict access.[1]

    Disposal Plan

    As a halogenated organic compound, this compound requires specific disposal procedures.[7][8]

    1. Waste Segregation:

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][9] Disposal costs for halogenated waste are significantly higher.[7][9]

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[10] The label should clearly state "Halogenated Organic Waste" and list the contents.[10]

    2. Container Management:

    • Use a container compatible with the chemical waste.

    • Keep the waste container securely closed except when adding waste.[7][10]

    • Store the waste container in a designated satellite accumulation area.

    3. Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    Experimental Workflow Diagram

    cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Experiment Complete disp_collect Collect Halogenated Waste handle_transfer->disp_collect Generate Waste post_ppe Remove PPE post_decon->post_ppe disp_dispose Dispose via EHS post_ppe->disp_dispose Final Disposal Step disp_label Label Waste Container disp_collect->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_store->disp_dispose

    Caption: Workflow for the safe handling and disposal of this compound.

    References

    ×

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。